Product packaging for Ac-Gly-Ala-Lys(Ac)-AMC(Cat. No.:)

Ac-Gly-Ala-Lys(Ac)-AMC

Cat. No.: B1292788
M. Wt: 515.6 g/mol
InChI Key: SUCZARDVMMDJRT-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-Gly-Ala-Lys(Ac)-AMC is a useful research compound. Its molecular formula is C25H33N5O7 and its molecular weight is 515.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33N5O7 B1292788 Ac-Gly-Ala-Lys(Ac)-AMC

Properties

IUPAC Name

(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCZARDVMMDJRT-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Principle of Action of Ac-Gly-Ala-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC, its principle of action in the study of histone deacetylases (HDACs), and detailed protocols for its application in enzymatic assays.

Core Principle of Action

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of Class I and Class II histone deacetylase (HDAC) activity.[1][2] Its mechanism of action is predicated on a two-step enzymatic cascade that results in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

Step 1: Deacetylation by HDACs

The substrate features an acetylated lysine residue (Lys(Ac)). In the presence of a biologically active HDAC enzyme, the acetyl group is hydrolyzed from the ε-amino group of the lysine side chain. This enzymatic modification is the primary event of interest, as the rate of this reaction is directly proportional to the HDAC activity in the sample.

Step 2: Proteolytic Cleavage and Fluorescence Release

The deacetylated peptide, Ac-Gly-Ala-Lys-AMC, becomes a substrate for a developing enzyme, typically trypsin. Trypsin recognizes and cleaves the peptide bond at the C-terminus of the now-unmodified lysine residue. This cleavage liberates the 7-amino-4-methylcoumarin (AMC) fluorophore.[3] In its quenched state within the peptide, AMC exhibits minimal fluorescence. However, upon its release, it fluoresces intensely, with excitation and emission maxima typically in the ranges of 340-360 nm and 440-460 nm, respectively.[4] The increase in fluorescence over time can be monitored using a fluorometric plate reader, providing a direct measure of HDAC activity.

Signaling Pathway and Experimental Workflow

The enzymatic cascade and a typical experimental workflow can be visualized as follows:

G Enzymatic Cascade of this compound cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Proteolytic Cleavage Substrate This compound (Non-fluorescent) Deacetylated_Intermediate Ac-Gly-Ala-Lys-AMC Substrate->Deacetylated_Intermediate HDAC Activity HDAC HDAC Enzyme (e.g., HDAC1, 2, 3, 6, 8, 10) HDAC->Deacetylated_Intermediate AMC Free AMC (Fluorescent) Deacetylated_Intermediate->AMC Cleavage Trypsin Trypsin Trypsin->AMC

Caption: Enzymatic cascade for the measurement of HDAC activity using this compound.

G Experimental Workflow for HDAC Activity Assay Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - this compound - Assay Buffer - Trypsin Solution - Inhibitor (optional) Start->Prepare_Reagents Incubate_HDAC Incubate HDAC with Substrate (and inhibitor, if applicable) Prepare_Reagents->Incubate_HDAC Add_Trypsin Add Trypsin Solution to initiate cleavage Incubate_HDAC->Add_Trypsin Measure_Fluorescence Measure Fluorescence (Ex: 340-360 nm, Em: 440-460 nm) Add_Trypsin->Measure_Fluorescence Analyze_Data Analyze Data: Calculate reaction rates Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for an HDAC activity assay.

Quantitative Data

The kinetic parameters of this compound have been determined for several human recombinant HDAC isoforms. The following table summarizes these findings, providing a basis for comparative analysis and experimental design.

HDAC Isoformkcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
HDAC1 0.08114,000
HDAC2 0.00660
HDAC3 2.8110,000
HDAC6 0.0241,200
HDAC8 0.0151,100
HDAC10 0.0121,300
Data sourced from Schultz et al., 2004, Biochemistry.[5][6]

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a 30 mM stock solution by dissolving the substrate in DMSO. Store in aliquots at -20°C.[3]

  • Assay Buffer: A common assay buffer consists of 15 mM Tris-HCl (pH 8.1), 250 µM EDTA, 250 mM NaCl, and 0.1% PEG8000.[3]

  • Trypsin Stock Solution: Prepare a 50 mg/mL stock solution of trypsin in TBS (pH 7.4). Store in aliquots at -20°C.[4]

  • HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in cold assay buffer immediately before use.

In Vitro HDAC Activity Assay
  • To the wells of a black 96-well microplate, add the diluted HDAC enzyme and assay buffer.

  • If screening for inhibitors, add the test compounds at this stage and pre-incubate with the enzyme.

  • Initiate the deacetylation reaction by adding the this compound substrate. The final substrate concentration should be optimized based on the KM value for the specific HDAC isoform being studied.

  • Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes).

  • Stop the deacetylation reaction and initiate the cleavage step by adding the trypsin solution. A final trypsin concentration of approximately 0.05-2 mg/mL is typically used.[3][6] Some protocols also include an HDAC inhibitor like Trichostatin A (TSA) in the trypsin solution to ensure the deacetylation reaction is completely halted.[4]

  • Incubate at room temperature or 37°C for 15-20 minutes to allow for the complete cleavage of the deacetylated substrate.[3]

  • Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[4]

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

Cell-Based HDAC Activity Assay
  • Seed cells in a 96-well tissue culture plate and culture overnight.

  • Treat cells with test compounds or vehicle controls for the desired period.

  • Add a cell-permeable version of the substrate, such as Boc-Lys(Ac)-AMC, to the culture medium at a final concentration of approximately 25 µM.[7]

  • Incubate for 2-3 hours at 37°C in a CO2 incubator.[7]

  • Lyse the cells and develop the fluorescent signal by adding a lysis/developer solution containing a non-ionic detergent (e.g., Nonidet P-40), trypsin, and an HDAC inhibitor.[4]

  • Incubate for 15 minutes at room temperature.[7]

  • Measure the fluorescence as described in the in vitro assay protocol.

Applications in Research and Drug Development

The this compound substrate and its associated assay are valuable tools for:

  • High-Throughput Screening (HTS): The fluorogenic nature and amenability to a microplate format make this assay ideal for screening large compound libraries to identify novel HDAC inhibitors.

  • Enzyme Kinetics and Characterization: This substrate allows for the detailed kinetic analysis of different HDAC isoforms, including the determination of KM and kcat values, which is crucial for understanding their enzymatic behavior and substrate specificity.[5][6]

  • Inhibitor Potency and Selectivity Profiling: The assay can be used to determine the IC50 values of inhibitory compounds against a panel of HDAC isoforms, providing insights into their potency and selectivity.

  • Cellular Target Engagement: By using cell-based assay formats, researchers can assess the ability of compounds to inhibit HDAC activity within a cellular context.

References

Technical Guide: Ac-Gly-Ala-Lys(Ac)-AMC for Histone Deacetylase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Ala-Lys(Ac)-AMC is a fluorogenic substrate widely employed for the sensitive and continuous measurement of histone deacetylase (HDAC) activity. This technical guide provides an in-depth overview of its mechanism, application, and detailed protocols for its use in HDAC activity assays, catering to the needs of researchers in academia and the pharmaceutical industry. The substrate is particularly useful for assaying Class I (HDACs 1, 2, 3, and 8) and Class II (HDACs 6 and 10) histone deacetylases. Its utility in a protease-coupled assay allows for high-throughput screening of potential HDAC inhibitors, a critical step in drug discovery for oncology and other therapeutic areas.

Mechanism of Action

The this compound based HDAC activity assay is a two-step enzymatic process. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the peptide substrate. This deacetylated intermediate is then susceptible to cleavage by a protease, typically trypsin. The second step involves the proteolytic cleavage of the deacetylated substrate by trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be measured using a fluorometer, with excitation typically around 355 nm and emission at approximately 460 nm. The rate of AMC release is directly proportional to the HDAC activity.

Quantitative Data

The following table summarizes the available kinetic parameters for the deacetylation of this compound and similar fluorogenic substrates by various HDAC isoforms. This data is essential for designing experiments and interpreting results.

HDAC IsoformSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
HDAC1This compound~10⁵-~10⁵
HDAC1Boc-Lys(Ac)-AMC58.89--
HDAC6This compound10.3 ± 0.90.013 ± 0.0001262
HDAC8This compound--Low Activity

Experimental Protocols

This section provides a detailed methodology for performing an HDAC activity assay using this compound.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Prepare fresh and keep on ice.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • HDAC Enzyme: Recombinant human HDAC1, 2, 3, 6, 8, or 10. Dilute to the desired concentration in assay buffer just before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Trypsin Solution (Developer): Prepare a 2 mg/mL solution of trypsin in assay buffer. Store on ice.

  • HDAC Inhibitor (Control): A known HDAC inhibitor such as Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) should be used as a negative control. Prepare a stock solution in DMSO.

Assay Procedure
  • Reaction Setup:

    • In a black, flat-bottom 96-well or 384-well plate, add the following to each well:

      • Assay Buffer

      • Diluted HDAC enzyme

      • HDAC inhibitor (for negative control wells) or vehicle (DMSO)

    • The final volume in each well before adding the substrate should be half of the final reaction volume (e.g., 25 µL for a 50 µL final volume).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to equilibrate.

  • Initiation of Reaction:

    • Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to twice the desired final concentration.

    • Add the substrate working solution to each well to initiate the reaction. The final substrate concentration is typically at or near the K_m value.

  • HDAC Reaction:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Development Step:

    • Add the trypsin solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate. A final concentration of 0.1-0.2 mg/mL trypsin is typical.

    • Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage and development of the fluorescent signal.

  • Fluorescence Measurement:

    • Read the fluorescence intensity in a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Controls
  • No-Enzyme Control: Contains all reaction components except the HDAC enzyme to measure background fluorescence.

  • Inhibitor Control: Contains all reaction components, including the HDAC enzyme and a known HDAC inhibitor, to confirm that the observed activity is due to HDACs.

  • Positive Control: A sample with known HDAC activity.

Visualizations

Assay Principle Workflow

Assay_Principle sub This compound (Non-fluorescent Substrate) hdac HDAC Enzyme sub->hdac Step 1: Deacetylation deacetyl_sub Ac-Gly-Ala-Lys-AMC (Deacetylated Intermediate) hdac->deacetyl_sub acetyl Acetyl Group hdac->acetyl trypsin Trypsin (Protease) deacetyl_sub->trypsin Step 2: Cleavage amc AMC (Fluorescent Product) trypsin->amc

Caption: Workflow of the two-step HDAC activity assay.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Prepare Reagents: - Assay Buffer - HDAC Enzyme - Substrate - Trypsin - Inhibitor start->reagents plate_setup Set up 96-well Plate: Add Buffer, Enzyme, and Inhibitor/Vehicle reagents->plate_setup pre_incubation Pre-incubate at 37°C (10-15 min) plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate hdac_reaction Incubate at 37°C (30-60 min) add_substrate->hdac_reaction add_trypsin Add Trypsin Solution hdac_reaction->add_trypsin development Incubate at 37°C (15-30 min) add_trypsin->development read_fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) development->read_fluorescence end End read_fluorescence->end

Caption: Step-by-step experimental workflow for the HDAC assay.

Measuring Protease Activity with Ac-Gly-Ala-Lys(Ac)-AMC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for measuring protease activity using the fluorogenic substrate Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC). This substrate is particularly valuable in a coupled-enzyme assay format for determining the activity of Class I and Class II histone deacetylases (HDACs).

Principle of the Assay

The measurement of protease activity using this compound relies on a two-step enzymatic reaction that results in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[1][2]

  • Deacetylation by HDACs: In the primary application of this substrate, an HDAC enzyme removes the acetyl group from the lysine residue of this compound. This enzymatic modification is the activity being measured.

  • Proteolytic Cleavage: The deacetylated substrate, now Ac-Gly-Ala-Lys-AMC, becomes susceptible to cleavage by a developing enzyme, typically trypsin. Trypsin recognizes and cleaves the peptide bond C-terminal to the lysine residue.[3]

  • Fluorescence Generation: This cleavage liberates the AMC fluorophore from the peptide. Free AMC is fluorescent, with an excitation maximum around 355-380 nm and an emission maximum in the range of 440-460 nm.[1][4] The intensity of the fluorescence is directly proportional to the amount of AMC released, and therefore, to the activity of the HDAC enzyme.

The acetylated form of the substrate is resistant to trypsin cleavage, ensuring that the fluorescent signal is dependent on the initial deacetylation step.[3]

Assay_Principle sub This compound (Non-fluorescent) deacetyl Ac-Gly-Ala-Lys-AMC (Non-fluorescent) sub->deacetyl HDAC amc Free AMC (Fluorescent) deacetyl->amc Trypsin peptide Ac-Gly-Ala-Lys deacetyl->peptide Trypsin

Figure 1. Two-step enzymatic reaction for AMC release.

Experimental Protocols

The following protocols are adapted from established methodologies for HDAC activity assays using similar fluorogenic substrates.[1][2] Researchers should optimize these protocols for their specific experimental conditions.

Materials and Reagents
ReagentSupplier ExamplePurpose
This compoundBachem, LifeTeinFluorogenic substrate
Ac-Gly-Ala-Lys-AMCGlpBioDeacetylated standard for calibration curve
Recombinant Human HDAC (e.g., HDAC1)BPS BioscienceEnzyme of interest
Trypsin (TPCK treated)Sigma-AldrichDeveloping enzyme
Trichostatin A (TSA) or SAHACayman ChemicalHDAC inhibitor (negative control)
Dimethyl Sulfoxide (DMSO), AnhydrousFisher ScientificSolvent for substrate and inhibitor stocks
Tris-HClAvantorBuffer component
NaCl, KCl, MgCl₂AvantorSalt components for buffer
Bovine Serum Albumin (BSA)Fisher BioReagentsStabilizing agent for enzymes
96-well or 384-well black microplatesGreiner Bio-OneLow-fluorescence plates for assay
Fluorescence plate readerBMG LABTECHInstrument for measuring fluorescence
Reagent Preparation

Table 1: Stock and Working Solution Preparation

SolutionPreparationStorage
Assay Buffer (Tris-based) 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.5 mg/mL BSA. Prepare fresh.4°C
Substrate Stock (30 mM) Dissolve this compound in anhydrous DMSO.-20°C, protected from light
Substrate Working Solution (e.g., 200 µM) Dilute Substrate Stock in Assay Buffer. Prepare fresh.On ice
HDAC Inhibitor Stock (e.g., 10 mM TSA) Dissolve Trichostatin A (TSA) in DMSO.-20°C
Developer Solution (Trypsin) Dissolve trypsin in Assay Buffer to a final concentration of 2 mg/mL. Add an HDAC inhibitor (e.g., 2 µM TSA) to stop the HDAC reaction during development. Prepare fresh.On ice
Standard Stock (10 mM) Dissolve Ac-Gly-Ala-Lys-AMC in DMSO.-20°C, protected from light
Experimental Workflow

The following is a typical workflow for a 96-well plate format. Volumes can be scaled down for 384-well plates.

  • Enzyme Preparation: Dilute the HDAC enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.[2]

  • Assay Plate Setup:

    • Sample Wells: Add 40 µL of Assay Buffer and 10 µL of the diluted HDAC enzyme.

    • Inhibitor Control Wells: Add 30 µL of Assay Buffer, 10 µL of HDAC inhibitor working solution, and 10 µL of diluted HDAC enzyme.

    • No Enzyme Control (Blank): Add 50 µL of Assay Buffer.

    • Standard Curve Wells: Prepare serial dilutions of the Ac-Gly-Ala-Lys-AMC standard in Assay Buffer.

  • Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells except the standard curve wells. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 1-2 hours. The optimal incubation time will depend on the enzyme activity and should be within the linear range of the reaction.

  • Development: Add 50 µL of the Developer Solution (Trypsin with HDAC inhibitor) to all wells. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.

  • Development Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~355 nm and emission at ~460 nm.[1]

Experimental_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme, Developer) plate Set Up 96-Well Plate (Enzyme, Controls, Inhibitors) prep->plate initiate Initiate Reaction (Add Substrate) plate->initiate incubate1 Incubate (37°C, 1-2 hours) initiate->incubate1 develop Stop & Develop (Add Trypsin + Inhibitor) incubate1->develop incubate2 Incubate (37°C, 15-30 min) develop->incubate2 read Measure Fluorescence (Ex: 355nm, Em: 460nm) incubate2->read analyze Data Analysis (Standard Curve, Activity Calc.) read->analyze

Figure 2. General experimental workflow for the HDAC assay.

Data Presentation and Analysis

Quantitative Data

Accurate quantification of enzyme activity requires the generation of a standard curve using the deacetylated peptide, Ac-Gly-Ala-Lys-AMC. This allows for the conversion of relative fluorescence units (RFU) to the concentration of the product formed.

Table 2: Example Standard Curve Data

[Ac-Gly-Ala-Lys-AMC] (µM)Average RFU (minus blank)
10.0015000
5.007500
2.503750
1.251875
0.625940
0.000
Kinetic Parameters

To determine the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax), the assay should be performed with varying concentrations of the substrate, this compound, while keeping the enzyme concentration constant.

Table 3: Representative Kinetic Data for HDAC1 with Boc-Lys(Ac)-AMC

[Substrate] (µM)Initial Velocity (RFU/min)
512850
256830
128780
64690
32550
16410
8260
4150

Note: This data is illustrative and based on a similar substrate, Boc-Lys(Ac)-AMC, for HDAC1.[2] Actual values must be determined experimentally for this compound and the specific enzyme of interest.

The resulting data can be plotted (Initial Velocity vs. [Substrate]) and fitted to the Michaelis-Menten equation to calculate KM and Vmax.

Application in Signaling Pathways

The activity of HDACs is crucial in various cellular signaling pathways, particularly in cancer biology, where they regulate gene expression by modifying chromatin structure. HDAC inhibitors are a class of anti-cancer drugs that promote the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[5][6]

The assay using this compound can be a powerful tool to screen for and characterize inhibitors of HDACs that are dysregulated in cancer. For example, HDACs can deacetylate non-histone proteins involved in apoptosis, such as those in the Bcl-2 family and p53, thereby influencing cell survival.

HDAC_Apoptosis_Pathway cluster_0 Nucleus cluster_1 Cytoplasm HDAC HDAC Histones Histones HDAC->Histones Deacetylation TSG Tumor Suppressor Genes (e.g., p21, Bax) Repression Transcriptional Repression TSG->Repression Leads to ProApoptotic Pro-Apoptotic Proteins (Bax, Bak) Repression->ProApoptotic Downregulates AntiApoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Repression->AntiApoptotic Upregulates Apoptosis Apoptosis ProApoptotic->Apoptosis Promotes AntiApoptotic->Apoptosis Inhibits HDAC_Inhibitor HDAC Inhibitor (e.g., TSA, SAHA) HDAC_Inhibitor->HDAC Inhibits

Figure 3. Role of HDACs in the regulation of apoptosis.

By inhibiting HDACs, the transcription of pro-apoptotic genes is enhanced, and anti-apoptotic genes are repressed, tipping the cellular balance towards programmed cell death. This makes HDACs a key target in cancer drug development.[5]

Conclusion

The fluorogenic substrate this compound provides a robust and sensitive tool for measuring the activity of proteases, and particularly for the indirect measurement of HDAC activity in a coupled assay. This guide offers the foundational principles, detailed protocols, and data analysis frameworks necessary for its effective implementation in research and drug discovery. The ability to quantify enzyme kinetics and screen for inhibitors in the context of relevant signaling pathways underscores the utility of this assay in advancing our understanding of cellular regulation and developing novel therapeutics.

References

Ac-Gly-Ala-Lys(Ac)-AMC: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Ala-Lys(Ac)-AMC is a fluorogenic substrate instrumental in advancing cancer research, primarily through the study of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins. The dysregulation of HDAC activity is a hallmark of many cancers, making them a key target for therapeutic intervention. This technical guide provides an in-depth overview of the application of this compound in cancer research, including detailed experimental protocols and data presentation.

This synthetic peptide is designed for a two-step, protease-coupled assay.[1] First, HDACs deacetylate the acetylated lysine residue of this compound. Subsequently, a protease, such as trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence is directly proportional to the HDAC activity. This substrate is particularly useful for measuring the activity of Class I (HDAC1, 2, 3, and 8) and Class II (HDAC6 and 10) HDACs.[1][2]

Data Presentation

While specific kinetic data for this compound is not extensively published, the following tables provide representative kinetic constants for a closely related and commonly used fluorogenic substrate, Boc-Lys(Ac)-AMC, with HDAC1, and IC50 values for common HDAC inhibitors. This data is crucial for designing experiments and interpreting results.

Table 1: Kinetic Parameters for HDAC1 with a Fluorogenic Substrate

SubstrateEnzymeKM (µM)Reference
Boc-Lys(Ac)-AMCHDAC158.89[3]

Table 2: IC50 Values of Common HDAC Inhibitors in Biochemical Assays

InhibitorTarget HDAC(s)IC50 (nM)Assay SubstrateReference
Vorinostat (SAHA)Pan-HDAC~10Not Specified
Trichostatin A (TSA)Pan-HDAC~1.8Not Specified
Romidepsin (FK228)HDAC1, HDAC236, 47Not Specified
Entinostat (MS-275)HDAC1, HDAC3510, 1700Not Specified
Panobinostat (LBH589)Pan-HDAC5Not Specified
Nafamostat HDAC1, HDAC2, HDAC3, HDAC84670, 4690, 4040, 1520Fluorogenic[4]
Piceatannol HDAC1, HDAC2, HDAC3, HDAC84280, 5040, 23290, 3420Fluorogenic[4]

Experimental Protocols

Biochemical HDAC Activity Assay

This protocol outlines the measurement of HDAC activity using this compound with purified recombinant HDAC enzyme or nuclear extracts.

Materials:

  • This compound substrate

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Purified recombinant HDAC enzyme or nuclear extract

  • Trypsin solution (e.g., 2 mg/mL in assay buffer)

  • HDAC inhibitor (e.g., Trichostatin A or SAHA) for negative controls

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-480 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired working concentration in HDAC Assay Buffer.

    • Dilute the HDAC enzyme or nuclear extract to the desired concentration in cold HDAC Assay Buffer.

  • Assay Reaction:

    • To each well of the microplate, add the diluted HDAC enzyme or nuclear extract.

    • For inhibitor control wells, add the HDAC inhibitor.

    • Initiate the reaction by adding the this compound substrate solution to each well.

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

  • Development:

    • Stop the HDAC reaction and initiate the proteolytic cleavage by adding the trypsin solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the release of AMC.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Plot the fluorescence intensity against the enzyme concentration or time.

HDAC Inhibitor Screening Assay

This protocol is designed for screening small molecules for their ability to inhibit HDAC activity.

Procedure:

  • Prepare Reagents: As described in the biochemical assay protocol. Prepare a serial dilution of the test compounds (potential inhibitors).

  • Assay Reaction:

    • Add the diluted HDAC enzyme to each well.

    • Add the serially diluted test compounds to the appropriate wells. Include wells with a known HDAC inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

    • Pre-incubate the enzyme with the compounds for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the this compound substrate solution.

  • Incubation, Development, and Measurement: Follow steps 3-5 from the biochemical assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based HDAC Activity Assay

This protocol measures HDAC activity within intact cells, providing a more physiologically relevant context.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • This compound (cell-permeable)

  • Lysis/Developer solution (containing a cell lysis agent like NP-40 and trypsin)

  • HDAC inhibitor (for control)

  • White or black clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

    • Incubate the cells overnight at 37°C in a CO2 incubator.

  • Compound Treatment (for inhibitor studies):

    • Treat the cells with different concentrations of the test compounds and incubate for a desired period (e.g., 4-24 hours).

  • Substrate Loading:

    • Add the cell-permeable this compound substrate to each well.

    • Incubate for 1-3 hours at 37°C to allow for substrate uptake and deacetylation by intracellular HDACs.

  • Cell Lysis and Development:

    • Add the Lysis/Developer solution to each well. This will lyse the cells and allow trypsin to cleave the deacetylated substrate.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence as described in the biochemical assay protocol.

  • Data Analysis: Analyze the data as described in the inhibitor screening protocol to determine the in-cell efficacy of the compounds.

Mandatory Visualizations

Signaling Pathways

HDACs regulate key signaling pathways implicated in cancer, such as cell cycle progression and apoptosis. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

HDAC_Cancer_Signaling HDACs in Cancer Cell Cycle and Apoptosis cluster_0 Cell Cycle Control cluster_1 Apoptosis Regulation HDACs HDACs (e.g., HDAC1, 2, 3) p21 p21 (CDKN1A) HDACs->p21 Deacetylation & Repression Rb Rb HDACs->Rb Deacetylation Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition Cyclin_CDK->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotion HDACs_apoptosis HDACs p53 p53 HDACs_apoptosis->p53 Deacetylation & Inactivation Bcl2 Bcl-2 HDACs_apoptosis->Bcl2 Deacetylation & Activation Bax Bax p53->Bax Activation Caspases Caspases Bax->Caspases Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution HDAC_Inhibitors HDAC Inhibitors HDAC_Inhibitors->HDACs HDAC_Inhibitors->HDACs_apoptosis

Caption: Role of HDACs in cell cycle control and apoptosis, and the effect of HDAC inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing HDAC inhibitors using this compound.

HDAC_Inhibitor_Screening_Workflow HDAC Inhibitor Screening Workflow A Primary Screening (High-Throughput) B Dose-Response & IC50 Determination (Biochemical Assay) A->B Hit Compounds C Cell-Based Assay (Cellular Potency & Toxicity) B->C Potent Compounds D Selectivity Profiling (Against different HDAC isoforms) C->D Cell-Active Compounds E Lead Compound (For further in vivo studies) D->E Selective Compounds

Caption: A typical workflow for identifying and characterizing novel HDAC inhibitors.

References

A Technical Guide to Ac-Gly-Ala-Lys(Ac)-AMC: A Fluorogenic Substrate for Protease and Histone Deacetylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC). This fluorogenic peptide substrate is a valuable tool for monitoring the activity of various proteases and, notably, for the sensitive detection of histone deacetylase (HDAC) activity in a coupled-enzyme assay format.

Core Chemical Properties

This compound is a synthetic peptide derivative that incorporates the fluorophore 7-amino-4-methylcoumarin (AMC). The covalent linkage of AMC to the peptide quenches its fluorescence. Enzymatic cleavage of the amide bond releases the highly fluorescent AMC, providing a robust and sensitive method for monitoring enzyme activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₅H₃₃N₅O₇--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 515.57 g/mol --INVALID-LINK--[1], --INVALID-LINK--[1]
CAS Number 577969-56-3--INVALID-LINK--[1]
Appearance White to off-white powder--INVALID-LINK--[1]
Purity ≥95% (HPLC)--INVALID-LINK--[1]
Solubility Soluble in DMSO. A related control peptide, Ac-Gly-Ala-Lys-AMC, is soluble in both DMSO and water.[]Not explicitly quantified in the reviewed literature.
Storage Store at -20°C, protected from light.General recommendation from suppliers.

Spectral Properties

The utility of this compound as a fluorogenic substrate is dependent on the spectral properties of the released 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage, the fluorescence of AMC can be monitored to determine the rate of the enzymatic reaction.

Table 2: Spectral Properties of the Released Fluorophore (7-Amino-4-Methylcoumarin)

PropertyWavelength (nm)Source(s)
Excitation Maximum (λex) ~340-360--INVALID-LINK--[4]
Emission Maximum (λem) ~440-460--INVALID-LINK--[4]

Enzymatic Applications and Kinetics

This compound is a versatile substrate primarily used in a two-step assay to measure the activity of histone deacetylases (HDACs), particularly Class I and Class II HDACs. The assay relies on the initial deacetylation of the lysine residue by an HDAC, followed by proteolytic cleavage of the deacetylated peptide by a protease such as trypsin, which releases the fluorescent AMC molecule.

Experimental Protocols

The following is a representative protocol for a histone deacetylase (HDAC) activity assay using this compound. This protocol is a composite based on methodologies for similar AMC-based HDAC substrates and should be optimized for specific experimental conditions.

Materials:

  • This compound substrate

  • HDAC enzyme source (e.g., purified recombinant HDAC, cell lysate)

  • HDAC Assay Buffer (e.g., 15 mM Tris-HCl, pH 8.1, 250 µM EDTA, 250 mM NaCl, 0.1% PEG8000)[5][6]

  • Trypsin solution (e.g., 0.2 mg/mL in assay buffer)

  • HDAC inhibitor (e.g., Trichostatin A) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 30 mM).[5][6]

    • Dilute the this compound stock solution to the desired working concentration in HDAC Assay Buffer.

    • Prepare dilutions of the HDAC enzyme source in HDAC Assay Buffer.

  • HDAC Reaction:

    • To the wells of a 96-well black microplate, add the diluted HDAC enzyme.

    • To initiate the reaction, add the diluted this compound substrate to each well. The final volume should be consistent across all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development Step:

    • Stop the HDAC reaction by adding an HDAC inhibitor or by proceeding directly to the development step.

    • Add the trypsin solution to each well.

    • Incubate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • The fluorescence signal is proportional to the amount of AMC released and, therefore, to the HDAC activity.

Mandatory Visualizations

The following diagrams illustrate the key processes and pathways related to the use of this compound.

G cluster_assay Principle of the Fluorogenic HDAC Assay Substrate This compound (Non-fluorescent) Deacetylated Ac-Gly-Ala-Lys-AMC (Non-fluorescent) Substrate->Deacetylated Deacetylation Product Ac-Gly-Ala-Lys + AMC (Fluorescent) Deacetylated->Product Cleavage HDAC HDAC Enzyme HDAC->Substrate Trypsin Trypsin Trypsin->Deacetylated G cluster_workflow Experimental Workflow for HDAC Activity Assay Start Prepare Reagents (Substrate, Enzyme, Buffer) Incubation Incubate Enzyme + Substrate (Deacetylation Reaction) Start->Incubation Development Add Trypsin (Cleavage Reaction) Incubation->Development Measurement Measure Fluorescence (Ex: ~355nm, Em: ~460nm) Development->Measurement Analysis Data Analysis Measurement->Analysis G cluster_pathway Role of HDAC in Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway HDAC Histone Deacetylases (HDACs) DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) HDAC->DeathReceptor Upregulation Bcl2 Anti-apoptotic Bcl-2 family HDAC->Bcl2 Downregulation BaxBak Pro-apoptotic Bax/Bak HDAC->BaxBak Upregulation DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3_ext Caspase-3 Activation Caspase8->Caspase3_ext Caspase8->BaxBak Bid cleavage Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3_int Caspase-3 Activation Apoptosome->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Bcl2->BaxBak BaxBak->Mitochondria

References

The Role of Ac-Gly-Ala-Lys(Ac)-AMC in Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the fluorogenic substrate, Acetyl-Glycyl-Alanyl-Lysyl(Acetyl)-7-Amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC), in cell biology research, with a particular focus on its application in studying histone deacetylase (HDAC) activity. This document provides a comprehensive overview of the substrate's mechanism of action, detailed experimental protocols, and its application in understanding critical cellular signaling pathways.

Core Principles of this compound-Based Assays

This compound is a synthetic peptide that serves as a valuable tool for measuring the enzymatic activity of class I and class II histone deacetylases (HDACs). The assay principle is based on a two-step enzymatic reaction that results in the release of a quantifiable fluorescent signal.

Step 1: Deacetylation by HDACs: In the initial step, HDAC enzymes present in the sample remove the acetyl group from the lysine residue of the this compound substrate.

Step 2: Proteolytic Cleavage and Fluorescence Release: The deacetylated substrate is then susceptible to cleavage by a protease, typically trypsin. This cleavage event liberates the highly fluorescent molecule, 7-Amino-4-methylcoumarin (AMC). The intensity of the fluorescence emitted is directly proportional to the amount of AMC released, which in turn correlates with the HDAC activity in the sample.

This protease-coupled assay provides a sensitive and continuous method for monitoring HDAC activity, making it suitable for high-throughput screening of potential HDAC inhibitors.

Quantitative Data for HDAC Activity Assays

While specific Michaelis-Menten constants (KM) for this compound across a range of HDAC isoforms are not extensively documented in publicly available literature, data for structurally similar substrates provide valuable insights into the expected kinetic parameters. The following table summarizes KM values for analogous fluorogenic HDAC substrates. It is important to note that these values can be influenced by assay conditions such as buffer composition and pH.

SubstrateHDAC IsoformKM (μM)Notes
Boc-Lys(Ac)-AMCHDAC158.89[1]KM value was determined using recombinant HDAC1.[1]
Boc-Lys(TFA)-AMCHDAC88.9 - 31The KM value varied depending on the buffer system used.[2]
AcRHKK(acetyl)-AMCHDAC8251This substrate is based on the p53 peptide sequence.[3]

Note: Researchers should empirically determine the optimal substrate concentration for their specific experimental setup and HDAC isoform of interest.

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol outlines a standard procedure for measuring the activity of purified HDAC enzymes or HDACs in cell lysates using this compound.

Materials:

  • This compound substrate

  • HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Purified HDAC enzyme or cell lysate containing HDACs

  • Trypsin solution (e.g., 0.1 - 1.7 mg/mL in assay buffer)

  • HDAC inhibitor (optional, for control experiments, e.g., Trichostatin A or SAHA)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in HDAC assay buffer to the desired working concentration (typically in the low micromolar range).

    • Prepare serial dilutions of the HDAC enzyme or cell lysate in cold HDAC assay buffer.

    • Prepare the trypsin solution in HDAC assay buffer.

  • Set up the Reaction:

    • In a 96-well black microplate, add the following to each well:

      • HDAC enzyme or cell lysate.

      • HDAC assay buffer to bring the volume to the desired pre-incubation volume.

      • For inhibitor studies, add the inhibitor at this stage.

    • Incubate the plate at 37°C for 15-30 minutes to pre-warm the enzyme.

  • Initiate the Deacetylation Reaction:

    • Add the this compound working solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Develop the Fluorescent Signal:

    • Add the trypsin solution to each well to stop the deacetylation reaction and initiate the cleavage of the deacetylated substrate.

    • Incubate at 37°C for 15-30 minutes to allow for complete cleavage and development of the fluorescent signal.

  • Measure Fluorescence:

    • Read the fluorescence intensity in a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration to determine HDAC activity or IC50 values, respectively.

Experimental Workflow Diagram

G In Vitro HDAC Activity Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare this compound Working Solution setup Set up Reaction in 96-well Plate prep_substrate->setup prep_enzyme Prepare HDAC Enzyme or Cell Lysate Dilutions prep_enzyme->setup prep_trypsin Prepare Trypsin Solution develop Add Trypsin to Develop Signal prep_trypsin->develop pre_incubate Pre-incubate at 37°C setup->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction incubate_reaction->develop incubate_develop Incubate at 37°C develop->incubate_develop read_fluorescence Measure Fluorescence incubate_develop->read_fluorescence subtract_bkg Subtract Background read_fluorescence->subtract_bkg plot_data Plot Data and Determine Activity/IC50 subtract_bkg->plot_data

Caption: Workflow for in vitro HDAC activity assay.

Role in Cell Biology Studies: HDACs in Apoptosis Signaling

HDACs play a critical role in regulating apoptosis, or programmed cell death, by deacetylating both histone and non-histone proteins. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the suppression of apoptosis and uncontrolled cell proliferation. This compound is a key tool for studying the role of HDACs in these pathways and for screening for HDAC inhibitors that can reactivate apoptotic signaling in cancer cells.

HDAC-Mediated Regulation of p53

The tumor suppressor protein p53 is a key regulator of apoptosis. Its activity is tightly controlled by post-translational modifications, including acetylation.

  • Activation of p53: In response to cellular stress, such as DNA damage, p53 is acetylated by histone acetyltransferases (HATs) like p300/CBP. Acetylation stabilizes p53 and enhances its ability to transactivate pro-apoptotic target genes.[4][5]

  • Deacetylation by HDACs: Class I HDACs, particularly HDAC1, can deacetylate p53.[4][6] This deacetylation marks p53 for ubiquitination by MDM2 and subsequent proteasomal degradation, thereby inhibiting its pro-apoptotic function.[4] HDAC inhibitors can block this process, leading to p53 hyperacetylation, stabilization, and the induction of apoptosis.[5]

G HDAC Regulation of p53-Mediated Apoptosis stress Cellular Stress (e.g., DNA Damage) p300 p300/CBP (HAT) stress->p300 p53 p53 p300->p53 Acetylation p53_ac Acetylated p53 (Active) p53->p53_ac mdm2 MDM2 p53->mdm2 Ubiquitination hdac1 HDAC1 p53_ac->hdac1 Deacetylation apoptosis Apoptosis p53_ac->apoptosis Transcriptional Activation of Pro-apoptotic Genes hdac1->p53 proteasome Proteasomal Degradation mdm2->proteasome hdac_inhibitor HDAC Inhibitor hdac_inhibitor->hdac1 Inhibition

Caption: HDAC1-mediated deacetylation of p53.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family determines the cell's fate. HDACs can influence this balance through multiple mechanisms:

  • Transcriptional Repression of Pro-Apoptotic Genes: HDACs can contribute to the transcriptional repression of pro-apoptotic BH3-only proteins like Bim and Puma by maintaining a condensed chromatin state at their gene promoters.

  • Transcriptional Activation of Anti-Apoptotic Genes: Conversely, certain HDACs, such as HDAC2, have been shown to be involved in the transcriptional activation of the anti-apoptotic gene Bcl-2.[7][8]

  • Post-Translational Modification of Bcl-2 Family Members and Regulators: HDACs can also deacetylate non-histone proteins that regulate Bcl-2 family members. For instance, HDACs can deacetylate Ku70, a protein that sequesters the pro-apoptotic protein Bax in the cytoplasm.[9] Deacetylation of Ku70 promotes its interaction with Bax, preventing Bax from translocating to the mitochondria and initiating apoptosis.[9]

HDAC inhibitors can shift the balance towards apoptosis by promoting the expression of pro-apoptotic Bcl-2 family members and repressing anti-apoptotic ones.[10][11]

G HDAC Regulation of Bcl-2 Family Proteins in Apoptosis hdac HDACs bcl2_gene Bcl-2 Gene hdac->bcl2_gene Activates Transcription bim_puma_genes Bim, Puma Genes hdac->bim_puma_genes Represses Transcription ku70_ac Acetylated Ku70 hdac->ku70_ac Deacetylation bcl2_protein Bcl-2 Protein (Anti-apoptotic) bcl2_gene->bcl2_protein apoptosis Apoptosis bcl2_protein->apoptosis bim_puma_proteins Bim, Puma Proteins (Pro-apoptotic) bim_puma_genes->bim_puma_proteins bim_puma_proteins->apoptosis ku70 Ku70 bax Bax (Pro-apoptotic) ku70->bax Sequesters ku70_ac->ku70 mitochondria Mitochondria bax->mitochondria Translocation mitochondria->apoptosis hdac_inhibitor HDAC Inhibitor hdac_inhibitor->hdac Inhibition

Caption: Regulation of Bcl-2 family by HDACs.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology and drug development. Its use in a robust, fluorescence-based assay enables the sensitive and high-throughput measurement of HDAC activity. This allows for the detailed investigation of the role of HDACs in fundamental cellular processes like apoptosis and provides a critical platform for the discovery and characterization of novel HDAC inhibitors with therapeutic potential in cancer and other diseases. The continued application of this and similar substrates will undoubtedly lead to a deeper understanding of the complex regulatory networks governed by protein acetylation and deacetylation.

References

Methodological & Application

Application Notes: Fluorometric Histone Deacetylase (HDAC) Activity Assay using Ac-Gly-Ala-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for determining the activity of Histone Deacetylase (HDAC) enzymes using the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC. This method is a coupled enzymatic assay designed for researchers, scientists, and drug development professionals for applications in enzyme kinetics, inhibitor screening, and diagnostics.

The assay is based on a two-step enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the this compound substrate. In the second step, a developing enzyme, typically trypsin, specifically cleaves the peptide bond C-terminal to the now deacetylated lysine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][2][3][4] The resulting increase in fluorescence intensity is directly proportional to the HDAC activity. The fluorescence can be measured using a microplate reader at an excitation wavelength of approximately 355-380 nm and an emission wavelength of 440-460 nm.[5][6][7][8]

Principle of the Assay

The this compound substrate is non-fluorescent. The acetylated lysine residue prevents cleavage by trypsin. Upon deacetylation by an HDAC, the substrate becomes susceptible to tryptic digestion, leading to the release of the fluorescent AMC group. This two-step process allows for the specific measurement of HDAC activity.

Data Presentation

The following table summarizes the typical concentrations and conditions for the this compound protease-coupled HDAC assay. Researchers are strongly encouraged to optimize these conditions for their specific experimental needs.

Component Stock Concentration Working Concentration Volume per Well (96-well plate) Notes
HDAC Enzyme VariesVaries10 µLThe optimal concentration should be determined empirically.
This compound Substrate 30 mM in DMSO125-300 µM50 µLFinal concentration in the HDAC reaction.[1]
HDAC Assay Buffer 5X or 10X1X40 µLTypically contains Tris-HCl (pH 8.0), NaCl, and a stabilizing agent like PEG8000.[1]
HDAC Inhibitor (e.g., Trichostatin A) 1 mM in DMSOVaries10 µL (added with enzyme)Used as a negative control to confirm specific HDAC activity.
Trypsin (Developing Enzyme) 50 mg/mL in TBS0.05 µg/mL100 µLAdded after the HDAC reaction to stop it and initiate AMC release.
AMC Standard 1 mM in DMSO0 - 100 pmol/well100 µLUsed to generate a standard curve for quantifying the amount of released AMC.[6]

Experimental Protocols

Reagent Preparation
  • HDAC Assay Buffer (1X): Prepare a buffer containing 15 mM Tris-HCl (pH 8.1), 250 mM NaCl, 250 µM EDTA, and 0.1% PEG8000.[1] Store at 4°C.

  • Substrate Stock Solution (30 mM): Dissolve this compound in anhydrous DMSO.[1] Store in aliquots at -20°C, protected from light.

  • Substrate Working Solution (300 µM): Dilute the 30 mM stock solution in HDAC Assay Buffer. Prepare this solution fresh before use.[1]

  • HDAC Enzyme Dilution: Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer immediately before use. Keep on ice.

  • Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).[3] The final concentration in the development step should be optimized.

  • AMC Standard Curve: Prepare a series of dilutions of a 1 mM AMC stock solution in HDAC Assay Buffer to generate a standard curve ranging from 0 to 100 pmol/well.[6]

Assay Procedure (96-well plate format)
  • Prepare the Reaction Plate:

    • Add 40 µL of HDAC Assay Buffer to each well of an opaque 96-well microplate.

    • For inhibitor control wells, add 10 µL of the inhibitor solution. For other wells, add 10 µL of the corresponding solvent control (e.g., DMSO).

    • Add 10 µL of the diluted HDAC enzyme solution to the appropriate wells.

    • Include a "no enzyme" control by adding 10 µL of HDAC Assay Buffer instead of the enzyme solution.

  • Initiate the HDAC Reaction:

    • Start the reaction by adding 50 µL of the 300 µM substrate working solution to each well.

    • The total reaction volume at this stage is 100 µL.

    • Mix gently by shaking the plate for 30 seconds.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme activity and should be determined empirically.

  • Develop the Signal:

    • Stop the HDAC reaction and initiate the cleavage of the deacetylated substrate by adding 100 µL of the trypsin solution to each well.

    • Incubate the plate at 37°C for an additional 15-30 minutes to allow for the complete release of AMC.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate fluorometer.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 460 nm.[3]

    • Record the relative fluorescence units (RFU).

Data Analysis
  • AMC Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against the corresponding concentration (pmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Background Subtraction: Subtract the average RFU of the "no enzyme" control from the RFU of all other wells.

  • Quantify AMC Release: Use the equation from the standard curve to convert the background-subtracted RFU values into the amount of AMC released (in pmol).

  • Calculate HDAC Activity: The HDAC activity can be expressed as the amount of AMC released per unit time per amount of enzyme (e.g., pmol/min/µg).

    Activity = (pmol of AMC released) / (incubation time in min) / (µg of enzyme)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction HDAC Reaction cluster_development Signal Development cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Prepare 96-well Plate (Buffer, Inhibitor/Vehicle) AddEnzyme Add HDAC Enzyme Plate->AddEnzyme AddSubstrate Add Ac-GAK(Ac)-AMC Start Reaction AddEnzyme->AddSubstrate IncubateHDAC Incubate at 37°C (30-60 min) AddSubstrate->IncubateHDAC AddTrypsin Add Trypsin (Stop HDAC, Start Cleavage) IncubateHDAC->AddTrypsin IncubateTrypsin Incubate at 37°C (15-30 min) AddTrypsin->IncubateTrypsin ReadFluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) IncubateTrypsin->ReadFluorescence AnalyzeData Analyze Data (Standard Curve, Activity Calc.) ReadFluorescence->AnalyzeData

Caption: Workflow for the coupled this compound HDAC assay.

Signaling Pathway

G sub This compound (Non-fluorescent) deacetyl_sub Ac-Gly-Ala-Lys-AMC sub->deacetyl_sub Deacetylation amc AMC (Fluorescent) deacetyl_sub->amc Cleavage peptide Ac-Gly-Ala-Lys hdac HDAC Enzyme hdac->sub trypsin Trypsin trypsin->deacetyl_sub

Caption: Enzymatic cascade for AMC release from this compound.

References

Application Note: Preparation of Ac-Gly-Ala-Lys(Ac)-AMC Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of Acetyl-Glycyl-L-alanyl-N-acetyl-L-lysyl-7-amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC) in dimethyl sulfoxide (DMSO). This compound is a fluorogenic peptide substrate primarily used in protease-coupled assays to measure the activity of Class I and Class II histone deacetylases (HDACs).[1][2][3] The deacetylation of the lysine residue by HDACs allows for subsequent proteolytic cleavage and the release of the fluorescent reporter 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.[4][5] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in downstream enzymatic assays.

Chemical and Physical Properties

The substrate is typically supplied as a white to off-white powder.[6] Key properties are summarized below.

PropertyValueSource
Molecular Formula C₂₅H₃₃N₅O₇[1][6][7]
Molecular Weight 515.57 g/mol [1][3][6]
Purity ≥ 95% (HPLC)[6]
Appearance White to off-white powder[6]
CAS Number 577969-56-3[1][6][8]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO. It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) which can be diluted to the final working concentration in the assay buffer.[9]

Materials and Equipment
  • This compound powder

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)[10]

  • Sterile, nuclease-free pipette tips[10]

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical reagents.

  • DMSO is a potent solvent that can readily penetrate the skin, carrying dissolved substances with it.[10] Handle with caution in a well-ventilated area or chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

Preparation Workflow

The following diagram illustrates the workflow for preparing the stock solution.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation Steps cluster_1 Key Considerations A 1. Weigh Peptide B 2. Add DMSO A->B C 3. Dissolve Completely (Vortex/Sonicate) B->C D 4. Aliquot into Tubes C->D E 5. Store Properly D->E F Use Anhydrous DMSO G Protect from Light H Avoid Repeated Freeze-Thaw

Caption: Experimental workflow for preparing this compound stock solution.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh Peptide: Using a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the required volume of DMSO to add to achieve the target stock concentration. Refer to Table 2 for common concentrations.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolve Peptide: Add the calculated volume of DMSO to the microcentrifuge tube containing the peptide powder.[10]

  • Mix Thoroughly: Close the tube tightly and vortex gently until the peptide is completely dissolved.[10] If necessary, use a sonicator bath for short intervals to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.[11][12]

  • Store: Store the aliquots at the recommended temperature. Refer to Table 3 for storage guidelines.

Quantitative Data: Stock Solution Preparation

The table below provides the required mass of this compound and volume of DMSO for preparing common stock concentrations.

Desired Stock ConcentrationMass of Peptide (for 1 mL DMSO)Volume of DMSO (for 1 mg Peptide)
1 mM 0.52 mg1.940 mL
5 mM 2.58 mg388.0 µL
10 mM 5.16 mg194.0 µL
20 mM 10.31 mg97.0 µL
Calculations are based on a molecular weight of 515.57 g/mol .

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the peptide substrate.

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CMinimizes degradation of the peptide and prevents DMSO freezing/thawing issues.
Light Exposure Protect from light (use amber or foil-wrapped tubes)The AMC fluorophore is light-sensitive and can photobleach, leading to reduced signal.[8]
Shelf Life (Stock Solution) Up to 1 month at -20°C; up to 6 months at -80°C.General guideline for peptide solutions to ensure stability.[11][13]
Freeze-Thaw Cycles Avoid repeated cyclesAliquoting into single-use volumes is highly recommended to preserve peptide integrity.[11]

Note on Assay Preparation: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid cellular toxicity.[14] The concentrated DMSO stock solution must be diluted significantly in the final aqueous assay buffer. Ensure the diluted peptide remains soluble in the final buffer system.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using Ac-Gly-Ala-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro enzyme inhibition assay utilizing the fluorogenic substrate Acetyl-Glycyl-Alanyl-Lysyl(acetyl)-7-Amino-4-methylcoumarin (Ac-Gly-Ala-Lys(Ac)-AMC) is a robust and widely adopted method for screening and characterizing inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug discovery.

This two-step, protease-coupled assay offers high sensitivity and is amenable to high-throughput screening. The core principle involves the enzymatic deacetylation of the this compound substrate by an HDAC enzyme. The subsequent addition of a protease, such as trypsin, selectively cleaves the deacetylated substrate, leading to the release of the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC activity, and a reduction in fluorescence in the presence of a test compound indicates inhibition. This document provides detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and relevant biological pathways.

Data Presentation

Table 1: Inhibitory Activity (IC₅₀) of Reference Compounds Against Various HDAC Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for well-characterized HDAC inhibitors against a panel of HDAC isoforms, as determined by assays using this compound or functionally similar substrates. These values serve as a benchmark for validating assay performance and comparing the potency of novel inhibitors.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC5 (nM)HDAC6 (nM)HDAC8 (nM)HDAC9 (nM)
SAHA (Vorinostat) 374[1]------
Trichostatin A (TSA) ~1.3[2]------
Nafamostat 4670469040401490439015201550
Piceatannol 4280504023290890822034209950

Note: IC₅₀ values can vary depending on specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, incubation times). The data presented is a compilation from various sources for comparative purposes.

Experimental Protocols

Materials and Reagents
  • Enzymes: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

  • Substrate: this compound.

  • Control Peptide: Ac-Gly-Ala-Lys-AMC (for generating a standard curve)[3].

  • Inhibitors: Known HDAC inhibitors (e.g., SAHA, Trichostatin A) for positive controls and test compounds.

  • Protease: Trypsin (from bovine pancreas).

  • Buffer Components: Tris-HCl, NaCl, KCl, MgCl₂, BSA (Bovine Serum Albumin), EDTA.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Assay Plate: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader.

Preparation of Solutions
  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Prepare fresh and keep on ice. The addition of 0.5 mg/mL BSA can improve enzyme stability[4].

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve reference inhibitors and test compounds in DMSO. Store at -20°C or -80°C.

  • HDAC Enzyme Working Solutions: Dilute the recombinant HDAC enzymes to the desired concentration in cold HDAC Assay Buffer just before use. The optimal concentration should be determined empirically but is often in the low nanomolar range (e.g., 1-10 nM).

  • Trypsin Solution (e.g., 2 mg/mL): Dissolve trypsin in HDAC Assay Buffer. Prepare fresh for each experiment and keep on ice. The optimal concentration may need to be determined, but 0.2 to 2 mg/mL is a common range[4][5].

  • Stop Solution: HDAC Assay Buffer containing a potent, broad-spectrum HDAC inhibitor (e.g., 5 µM SAHA or Trichostatin A) to quench the deacetylation reaction before the addition of trypsin[1].

Experimental Procedure for IC₅₀ Determination
  • Compound Dilution: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. A common starting concentration is 100 µM, followed by 1:3 or 1:5 serial dilutions.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 48 µL of the diluted HDAC enzyme solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Deacetylation Reaction:

    • Prepare the substrate working solution by diluting the this compound stock solution in HDAC Assay Buffer to the desired final concentration (typically at or below the Kₘ value, e.g., 20 µM)[1].

    • Add 50 µL of the substrate working solution to each well to start the reaction. The final reaction volume is 100 µL.

    • Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Development:

    • Stop the deacetylation reaction by adding 50 µL of the Stop Solution containing trypsin.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the proteolytic cleavage of the deacetylated substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm[6].

    • Include control wells:

      • 100% Activity Control: Enzyme, substrate, and DMSO (no inhibitor).

      • 0% Activity Control (Blank): Assay buffer, substrate, and DMSO (no enzyme).

Data Analysis
  • Background Subtraction: Subtract the average fluorescence signal of the 0% activity control (blank) from all other measurements.

  • Calculation of Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)] * 100

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay[7].

    • Z' = 1 - [(3 * (SD_100%_Activity + SD_0%_Activity)) / |(Mean_100%_Activity - Mean_0%_Activity)|]

    • Where SD is the standard deviation and Mean is the average fluorescence of the respective controls.

Mandatory Visualizations

Signaling Pathway

HDAC_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates p53 p53 AKT->p53 inhibits (indirectly) HSP90 HSP90 HDACs HDACs (Class I, II) HDACs->HSP90 Histones Histones HDACs->Histones Deacetylation HDACs->p53 Deacetylation NFkB NF-κB HDACs->NFkB Deacetylation HATs HATs HATs->Histones Acetylation Chromatin Chromatin Histones->Chromatin forms GeneExpression Gene Expression (e.g., p21, Apoptosis genes) Chromatin->GeneExpression repression p53->GeneExpression activation NFkB->GeneExpression activation Inhibitor HDAC Inhibitor (e.g., SAHA) Inhibitor->HDACs inhibits

Caption: Simplified HDAC signaling pathway and mechanism of inhibition.

Experimental Workflow

Assay_Workflow A 1. Reagent Preparation - Dilute HDAC Enzyme - Prepare Substrate Solution - Serially Dilute Inhibitors B 2. Assay Plate Setup - Add Inhibitor/DMSO - Add HDAC Enzyme A->B C 3. Pre-incubation (15-30 min @ 37°C) B->C D 4. Start Reaction - Add this compound Substrate C->D E 5. HDAC Reaction (60 min @ 37°C) D->E F 6. Stop & Develop - Add Trypsin/Stop Solution E->F G 7. Protease Reaction (15-30 min @ 37°C) F->G H 8. Read Fluorescence (Ex: ~355 nm, Em: ~460 nm) G->H I 9. Data Analysis - Calculate % Inhibition - Determine IC50 H->I

Caption: Experimental workflow for the HDAC inhibition assay.

Assay Principle

Assay_Principle Substrate This compound (Non-fluorescent) Deacetylated Ac-Gly-Ala-Lys-AMC Substrate->Deacetylated Step 1: Deacetylation AMC AMC (Fluorescent) Deacetylated->AMC Step 2: Cleavage HDAC HDAC Enzyme HDAC->Substrate Trypsin Trypsin Trypsin->Deacetylated Inhibitor HDAC Inhibitor Inhibitor->HDAC Inhibits

Caption: Two-step principle of the protease-coupled HDAC assay.

References

Application Notes and Protocols for Ac-Gly-Ala-Lys(Ac)-AMC Fluorescence Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining histone deacetylase (HDAC) activity using the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC. This protease-coupled assay is a sensitive and continuous method suitable for screening HDAC inhibitors and studying enzyme kinetics.

Principle of the Assay

The this compound fluorescence assay is a two-step enzymatic reaction. In the first step, a histone deacetylase (HDAC) enzyme removes the acetyl group from the lysine residue of the substrate, this compound. In the second step, a protease, typically trypsin, specifically cleaves the deacetylated substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to the HDAC activity. The acetylated substrate is not recognized by trypsin, ensuring a low background signal.[1][2][3]

Experimental Workflow

G cluster_step1 Step 1: HDAC Deacetylation cluster_step2 Step 2: Protease Cleavage cluster_step3 Step 3: Detection HDAC HDAC Enzyme Deacetylated_Substrate Ac-Gly-Ala-Lys-AMC HDAC->Deacetylated_Substrate Incubation Deacetylated_Substrate2 Ac-Gly-Ala-Lys-AMC Substrate This compound (Non-fluorescent) Trypsin Trypsin (Developer) AMC AMC (Fluorescent Product) Trypsin->AMC Cleavage Fluorescence_Reader Fluorescence Measurement (Ex: 340-360 nm, Em: 440-460 nm)

Caption: Workflow of the two-step HDAC fluorescence assay.

Required Materials

Reagents and Consumables
Material Supplier Examples Notes
Substrate
This compoundMedChemExpress, Avantor, BachemStore at -20°C, protect from light. Dissolve in DMSO to make a stock solution (e.g., 10-30 mM).[2]
Enzymes
Purified HDAC Enzyme or Cell/Nuclear ExtractBPS Bioscience, Sigma-AldrichThe source and purity of the enzyme will affect assay results.
Trypsin (Protease)Sigma-Aldrich, PromegaPrepare a stock solution in an appropriate buffer (e.g., 50 mg/mL in TBS, pH 7.4).[2] Store at -20°C.
Buffers and Solutions
Assay Buffer-Several formulations can be used. A common example is Tris-based buffer (e.g., 25 mM Tris-HCl, pH 7.2-8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).[4][5] Can be supplemented with BSA (e.g., 0.5 mg/mL) to stabilize the enzyme.[4]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving the substrate and inhibitors. Ensure the final DMSO concentration in the assay is low (<1-2%) to avoid enzyme inhibition.[2][4]
Controls
HDAC Inhibitor (e.g., Trichostatin A, SAHA)Cayman Chemical, Sigma-AldrichUsed as a negative control to confirm that the observed activity is from HDACs. Dissolve in DMSO.
7-Amino-4-methylcoumarin (AMC) StandardAAT Bioquest, Sigma-AldrichUsed to generate a standard curve for quantifying the amount of released product. Dissolve in DMSO or assay buffer.
Deacetylated Substrate (Ac-Gly-Ala-Lys-AMC)BachemCan be used as a positive control for the trypsin cleavage step.[6]
Labware
Black, flat-bottom 96-well or 384-well platesGreiner Bio-One, CorningBlack plates are essential to minimize background fluorescence and light scattering.[2]
Pipettes and tips-Calibrated pipettes for accurate liquid handling.
Instrumentation
Instrument Specifications
Fluorescence Microplate ReaderCapable of measuring fluorescence intensity from the top or bottom of the plate.
Excitation Wavelength: 340-360 nm
Emission Wavelength: 440-460 nm[1][2][7][8][9]
IncubatorCapable of maintaining a constant temperature (e.g., 30°C or 37°C).

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare the desired assay buffer and adjust the pH. For example, 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[5] Store at 4°C.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20-30 mM.[2][4] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration may need to be determined empirically but is often in the low micromolar range.

  • Trypsin (Developer) Solution: Prepare a stock solution of trypsin (e.g., 50 mg/mL in TBS, pH 7.4).[2] On the day of use, dilute the stock solution in assay buffer to the desired working concentration (e.g., 0.2-2.5 mg/mL).[4] The optimal concentration should be determined to ensure rapid cleavage of the deacetylated substrate without affecting the assay components.

  • HDAC Inhibitor Solution: Prepare a stock solution of Trichostatin A (TSA) or another suitable inhibitor in DMSO. A common practice is to include the inhibitor in the developer solution to stop the HDAC reaction upon addition of the developer.[10]

  • AMC Standard Curve: Prepare a stock solution of AMC in DMSO (e.g., 1 mM).[11] Create a series of dilutions in assay buffer to generate a standard curve (e.g., 0-50 µM).

Assay Procedure

The following protocol is a general guideline for a 96-well plate format. Volumes and concentrations may need to be optimized for specific enzymes and experimental conditions.

  • Set up the reaction plate:

    • Add your HDAC enzyme source (purified enzyme or cell extract) to the wells.

    • Include appropriate controls:

      • No-enzyme control: Assay buffer instead of enzyme solution.

      • Inhibitor control: HDAC enzyme pre-incubated with an HDAC inhibitor (e.g., TSA).

      • Positive control (for developer): Deacetylated substrate.

  • Initiate the HDAC reaction:

    • Add the substrate working solution to each well to start the reaction. The final volume in each well is typically 50-100 µL.

    • Mix gently by shaking the plate for 30 seconds.

  • Incubation:

    • Incubate the plate at 37°C for 30-120 minutes.[11] The optimal incubation time will depend on the enzyme activity.

  • Development:

    • Add the trypsin (developer) solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.[12]

    • Incubate at room temperature or 37°C for 10-30 minutes.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[8][9]

Data Analysis
  • Subtract Background: Subtract the fluorescence reading of the no-enzyme control from all other readings.

  • Generate Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the equation of the line.

  • Calculate HDAC Activity: Use the standard curve to convert the background-subtracted fluorescence values of the samples into the concentration of AMC produced. The HDAC activity can then be expressed as the amount of product formed per unit of time per amount of enzyme (e.g., pmol/min/µg).

Quantitative Data Summary

Parameter Value/Range Notes
Substrate Concentration 10-200 µMThe optimal concentration should be determined and is often close to the Kₘ value. For a similar substrate, Boc-Lys(Ac)-AMC, the Kₘ for HDAC1 was found to be approximately 59 µM.[1]
Trypsin Concentration 0.2 - 2.5 mg/mL (final)Higher concentrations can lead to faster development but may also increase background.[4]
HDAC Enzyme Concentration VariesShould be titrated to ensure the reaction is in the linear range. For purified HDAC1, a concentration of 4.5 nM has been used.[1]
Incubation Time (HDAC) 30 - 120 minutesShould be optimized to ensure sufficient product formation without substrate depletion.
Incubation Time (Developer) 10 - 30 minutesSufficient time should be allowed for complete cleavage of the deacetylated substrate.
AMC Fluorescence Ex: 340-360 nm, Em: 440-460 nmThese are the typical excitation and emission maxima for AMC.[1][2][7][8][9][13]

Signaling Pathway Diagram

In the context of this biochemical assay, the "signaling pathway" is the two-step enzymatic reaction. The workflow diagram provided above illustrates this process. The assay is a direct measure of HDAC enzyme activity on a synthetic peptide substrate and does not typically involve a complex cellular signaling pathway.

References

Application Notes and Protocols for Ac-Gly-Ala-Lys(Ac)-AMC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Ala-Lys(Ac)-AMC is a fluorogenic substrate designed for the sensitive and continuous measurement of histone deacetylase (HDAC) activity. This application note provides a detailed protocol for utilizing this substrate in a protease-coupled assay, a common and robust method for screening HDAC inhibitors and characterizing HDAC enzyme kinetics. The principle of this assay involves two sequential enzymatic reactions. First, an HDAC enzyme removes the acetyl group from the lysine residue of the this compound substrate. The deacetylated product then becomes a substrate for a protease, such as trypsin, which cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence is directly proportional to the HDAC activity.[1][2] This method is suitable for class I and class II HDACs.[3]

Principle of the Assay

The protease-coupled HDAC assay using this compound follows a two-step enzymatic cascade.

  • Deacetylation: The HDAC enzyme of interest catalyzes the removal of the acetyl group from the ε-amino group of the lysine residue in the this compound substrate.

  • Proteolytic Cleavage: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond after the now deacetylated lysine residue. This cleavage releases the fluorophore, 7-amino-4-methylcoumarin (AMC).

  • Fluorescence Detection: Free AMC exhibits strong fluorescence when excited with UV light, while the intact substrate shows negligible fluorescence. The increase in fluorescence intensity is monitored over time and is directly proportional to the rate of deacetylation by the HDAC.

Data Acquisition Settings

Proper instrument settings are critical for obtaining accurate and reproducible results. The following tables summarize the recommended data acquisition settings for experiments using this compound.

Table 1: Fluorometer/Plate Reader Settings

ParameterRecommended SettingNotes
Excitation Wavelength 340 - 360 nmOptimal excitation for AMC is around 355 nm.[2][4]
Emission Wavelength 440 - 460 nmThe emission maximum of free AMC is in this range.[2][4][5]
Plate Type Black, 96-well or 384-wellBlack plates are essential to minimize background fluorescence and prevent light scattering between wells.[6][7][8][9][10] Clear-bottom plates can be used if microscopic imaging is also required.[7]
Read Mode Kinetic or EndpointKinetic reads are recommended for detailed kinetic studies and to identify potential assay interference.[11][12][13] Endpoint reads are suitable for high-throughput screening.[12]
Gain/Sensitivity Instrument specificAdjust to ensure the signal from the positive control is within the linear range of the detector and not saturated.
Temperature 30°C or 37°CMaintain a constant temperature throughout the assay.[1][2]

Experimental Protocols

This section provides a detailed protocol for a standard HDAC activity assay using this compound in a 96-well format.

Reagent Preparation

Table 2: Reagent Stock Solutions

ReagentStock ConcentrationSolventStorage
This compound30 mMDMSO-20°C, protected from light.
HDAC EnzymeVaries by enzymeRefer to manufacturer's instructions-80°C
Trypsin50 mg/mLTBS (pH 7.4)-20°C in aliquots to avoid freeze-thaw cycles.[2]
HDAC Inhibitor (e.g., SAHA)100 mMDMSO-20°C
Assay Buffer1XSee recipe below4°C

HDAC Assay Buffer (Example: Tris-based, pH 8.0)

  • 50 mM Tris-HCl

  • 137 mM NaCl

  • 2.7 mM KCl

  • 1 mM MgCl₂

  • Adjust pH to 8.0

Note: The optimal buffer composition may vary depending on the specific HDAC isoform being studied. Some protocols suggest including BSA (e.g., 0.5 mg/mL) or a mild detergent (e.g., 0.001% Pluronic F-68) to prevent enzyme aggregation and non-specific binding.[1][14]

Assay Procedure
  • Prepare Working Solutions:

    • Substrate Working Solution (1 mM): Dilute the 30 mM this compound stock solution 1:30 in assay buffer.[2]

    • HDAC Enzyme Dilution: Dilute the HDAC enzyme to the desired concentration in cold assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.

    • Trypsin Working Solution (e.g., 1.7 mg/mL): Dilute the trypsin stock solution in assay buffer. The optimal concentration may need to be determined empirically.[1]

    • Inhibitor Dilutions: Prepare serial dilutions of the HDAC inhibitor in assay buffer.

  • Assay Plate Setup (Final Volume: 100 µL):

    • Sample Wells: 45 µL of assay buffer + 5 µL of inhibitor dilution (or vehicle for no-inhibitor control).

    • Negative Control (No Enzyme): 50 µL of assay buffer.

    • Positive Control: 45 µL of assay buffer + 5 µL of vehicle.

  • Initiate Deacetylation Reaction:

    • Add 25 µL of the diluted HDAC enzyme to the sample and positive control wells.

    • Incubate the plate at 30°C or 37°C for 60 minutes.[1]

  • Stop Deacetylation and Initiate Development:

    • Add 25 µL of the Substrate Working Solution to all wells. Alternatively, for endpoint assays, the reaction can be stopped by adding an inhibitor like SAHA before the addition of trypsin.[1][2]

    • Add 25 µL of the Trypsin Working Solution to all wells.

    • Incubate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.[4]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with the settings outlined in Table 1.

    • For kinetic assays, start reading immediately after the addition of all reagents and continue for a set period (e.g., 30-60 minutes). The rate of fluorescence increase (RFU/min) is proportional to the enzyme activity.

    • For endpoint assays, take a single reading after the development incubation is complete.

Data Presentation

Table 3: Example Data Summary for an HDAC Inhibition Assay

Inhibitor ConcentrationAverage Fluorescence (RFU)% Inhibition
0 µM (Positive Control)150000%
1 µM1200020%
10 µM750050%
100 µM150090%
Negative Control500100%

% Inhibition is calculated as: (1 - (Sample RFU - Negative Control RFU) / (Positive Control RFU - Negative Control RFU)) * 100

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_data Data Acquisition & Analysis reagent_prep Prepare working solutions: - HDAC Enzyme - Substrate - Trypsin - Inhibitor plate_setup Set up 96-well plate with assay buffer and inhibitor reagent_prep->plate_setup add_hdac Add HDAC enzyme to initiate deacetylation plate_setup->add_hdac incubate_hdac Incubate (e.g., 60 min at 37°C) add_hdac->incubate_hdac add_substrate_trypsin Add Substrate and Trypsin to develop signal incubate_hdac->add_substrate_trypsin incubate_dev Incubate (e.g., 15-30 min at RT) add_substrate_trypsin->incubate_dev read_fluorescence Measure fluorescence (Ex: 355 nm, Em: 460 nm) incubate_dev->read_fluorescence analyze_data Analyze data: - Calculate % inhibition - Determine IC50 read_fluorescence->analyze_data

Caption: Experimental workflow for the protease-coupled HDAC assay.

Signaling Pathway Diagram

G cluster_substrate cluster_intermediate cluster_product Substrate This compound Intermediate Ac-Gly-Ala-Lys-AMC Substrate->Intermediate Deacetylation Product Free AMC Intermediate->Product Cleavage HDAC HDAC Enzyme HDAC->Substrate Trypsin Trypsin Trypsin->Intermediate Inhibitor HDAC Inhibitor Inhibitor->HDAC Inhibition

Caption: Two-step enzymatic reaction for HDAC activity measurement.

References

Troubleshooting & Optimization

Technical Support Center: Ac-Gly-Ala-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed instructions and troubleshooting advice for dissolving and handling the fluorogenic peptide substrate, Ac-Gly-Ala-Lys(Ac)-AMC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: this compound is a neutral peptide and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, isopropanol, or acetonitrile.[1] It is also reported to be soluble in water.[] For optimal results, it is recommended to first dissolve the peptide in a small amount of a high-purity organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted with an aqueous buffer to the desired working concentration for your experiment.

Q2: What is the best way to prepare a stock solution?

A2: To prepare a stock solution, we recommend dissolving the this compound powder in 100% DMSO to a concentration of 1-10 mM. Ensure the powder is completely dissolved by gentle vortexing or pipetting. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My peptide powder is not dissolving easily. What should I do?

A3: If you encounter difficulty dissolving the peptide, you can try the following troubleshooting steps:

  • Sonication: Briefly sonicate the vial in a water bath for a few minutes to aid dissolution.

  • Gentle Warming: Warm the solution to a temperature not exceeding 40°C.[1]

  • Solvent Choice: For highly hydrophobic peptides, DMSO is often the most effective solvent.[1]

Q4: How should I store the this compound powder and stock solutions?

A4: Proper storage is crucial for maintaining the integrity of the peptide.

  • Powder: The lyophilized powder should be stored at -20°C or colder, protected from light.[3]

  • Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution with aqueous buffer The peptide has reached its solubility limit in the final buffer composition.Decrease the final concentration of the peptide in the aqueous buffer. Alternatively, try adding a small percentage of the organic solvent (e.g., 1-5% DMSO) to the final aqueous solution to maintain solubility. Always add the peptide stock solution to the aqueous buffer slowly while vortexing.
Cloudy or turbid solution The peptide is not fully dissolved or has aggregated.Centrifuge the solution to pellet any undissolved material before use.[1] Consider using sonication or gentle warming as described above. For peptides prone to aggregation, dissolving in solutions containing 6 M guanidine HCl or 8 M urea may be necessary, followed by dilution.
Loss of fluorescent signal or activity The peptide may have degraded due to improper storage or handling.Ensure the peptide is stored protected from light. Avoid repeated freeze-thaw cycles by storing in aliquots. Use fresh aliquots for each experiment.

Experimental Protocols

Protocol for Reconstituting this compound
  • Preparation: Bring the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or pipette the solution up and down until the powder is completely dissolved. If necessary, use brief sonication in a water bath.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots. Store these aliquots at -80°C for long-term storage.

Visual Guides

Workflow for Dissolving this compound

Dissolving_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting (if needed) cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate vial to Room Temperature start->equilibrate add_solvent Add appropriate volume of DMSO equilibrate->add_solvent dissolve_peptide Vortex or Pipette to Dissolve add_solvent->dissolve_peptide check_solubility Check for complete dissolution dissolve_peptide->check_solubility sonicate Briefly sonicate check_solubility->sonicate Not Dissolved warm Gently warm (<40°C) check_solubility->warm Still Not Dissolved aliquot Aliquot into single-use tubes check_solubility->aliquot Fully Dissolved sonicate->dissolve_peptide warm->dissolve_peptide store Store at -80°C aliquot->store end Ready for experimental use store->end

Caption: Step-by-step workflow for dissolving this compound powder.

Decision Tree for Solvent Selection

Solvent_Selection start Start: Need to dissolve this compound initial_choice Is this for a stock solution? start->initial_choice use_dmso Recommended: Use 100% DMSO initial_choice->use_dmso Yes working_solution Is the final solution aqueous? initial_choice->working_solution No (working solution) dilute_stock Dilute DMSO stock solution into aqueous buffer use_dmso->dilute_stock direct_dissolve Try dissolving directly in aqueous buffer working_solution->direct_dissolve Yes working_solution->dilute_stock No (organic solvent based) check_precipitation Precipitation occurs? direct_dissolve->check_precipitation dilute_stock->check_precipitation success Solution is ready for use check_precipitation->success No troubleshoot Troubleshoot: Lower concentration or add co-solvent check_precipitation->troubleshoot Yes troubleshoot->dilute_stock

Caption: Decision-making process for selecting the appropriate solvent.

References

Effect of DMSO concentration on Ac-Gly-Ala-Lys(Ac)-AMC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of Dimethyl Sulfoxide (DMSO) on Ac-Gly-Ala-Lys(Ac)-AMC fluorogenic assays, commonly used for measuring the activity of sirtuins (e.g., SIRT1, SIRT2, SIRT3) and other Class I/II histone deacetylases (HDACs).

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO for this assay?

For most sirtuin and HDAC assays using an this compound substrate, it is recommended to keep the final DMSO concentration at or below 1-2%.[1][2] While some enzymes may tolerate up to 2.5%, higher concentrations can significantly inhibit enzyme activity and interfere with the fluorescent signal.[1][3] Always perform a DMSO tolerance test for your specific enzyme and assay conditions.

Q2: How can DMSO affect my assay results?

DMSO can impact results in several ways:

  • Enzyme Inhibition/Activation: At higher concentrations, DMSO can perturb the enzyme's structure, leading to a reversible decrease in catalytic activity.[3] In some specific cases, it may even enhance activity.[4]

  • Fluorescence Interference: DMSO itself can be a source of background fluorescence, especially if contaminated.[5] It can also alter the fluorescence properties of the released AMC fluorophore, a phenomenon known as solvent effect.[6]

  • Substrate/Compound Solubility: While necessary for dissolving many test compounds, high DMSO concentrations can affect the solubility and aggregation state of the peptide substrate itself.[4][7]

Q3: My negative control (enzyme-free or inhibitor-treated) shows high background fluorescence. What could be the cause?

High background can stem from several sources:

  • DMSO Contamination: The DMSO used as a solvent may be contaminated with fluorescent impurities.[5]

  • Autohydrolysis: The substrate may be unstable and hydrolyzing spontaneously.

  • Reagent Contamination: Assay buffers or other reagents could be contaminated.

  • Well Contamination: The microplate itself may be dirty or contaminated.[8]

Q4: My positive control (active enzyme, no inhibitor) shows lower than expected activity. Could DMSO be the problem?

Yes. If the final DMSO concentration in your positive control wells is too high, you may be observing direct inhibition of the enzyme by the solvent.[3][9] This is why it is critical to maintain a consistent, low DMSO concentration across all wells, including controls.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Background Signal Final DMSO concentration is too high. Reduce the final DMSO concentration to <1%. Prepare a DMSO serial dilution to test for its effect on background signal.[1]
Contaminated DMSO or reagents. Use fresh, high-purity (spectroscopic grade) DMSO. Test for background fluorescence of the DMSO and all other assay components individually.[5]
Insufficient washing or blocking (if applicable). Ensure thorough washing between steps if your protocol requires it.[8][10]
Low Enzyme Activity / Low Signal-to-Background DMSO is inhibiting the enzyme. Perform a DMSO tolerance experiment. Create a matrix of enzyme activity versus a range of DMSO concentrations (e.g., 0.1% to 10%) to find the optimal concentration.[1][3]
Inconsistent DMSO concentration across the plate. Ensure all wells, including controls, have the exact same final DMSO concentration. This is crucial for reliable Z'-factor calculations.
DMSO affected substrate solubility. Visually inspect wells for any precipitation. Some substrates require a minimal amount of DMSO for solubility.[7]
Inconsistent or Irreproducible Results Variable final DMSO concentrations in wells. Carefully check pipetting steps. When adding compounds dissolved in 100% DMSO, ensure the volume is small relative to the total assay volume to minimize variability.
Prolonged incubation with DMSO. At higher concentrations, prolonged exposure to DMSO can destabilize some enzymes. Minimize pre-incubation times with DMSO where possible.[4]

Quantitative Data Summary

The effect of DMSO is enzyme-dependent. The following table provides a generalized summary based on typical observations in enzymatic assays.

Final DMSO ConcentrationPotential Effect on Sirtuin/HDAC ActivityPotential Effect on AMC FluorescenceRecommendation
0% - 1% Minimal to no inhibition.[1]Negligible.Optimal Range for most assays.
1% - 2.5% Minor inhibition may occur.[1]Minor solvent effects possible.Acceptable Range ; verify with tolerance test.
2.5% - 5% Moderate inhibition is likely.[11]Potential for signal quenching or enhancement.Use with Caution . May require signal correction.
>5% Significant inhibition is expected.[3][11]Strong solvent effects and potential for high background.Not Recommended . Results are likely to be unreliable.

Experimental Protocols

Protocol 1: DMSO Tolerance Assay

This protocol determines the optimal DMSO concentration for your specific enzyme.

  • Prepare Reagents: Prepare assay buffer, enzyme stock, and substrate stock solution as per the main assay protocol.

  • Create DMSO Dilutions: In a 96-well plate, prepare serial dilutions of DMSO in assay buffer to achieve final concentrations ranging from 0% to 10% (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 10%).

  • Add Enzyme: Add a constant amount of enzyme to each well.

  • Initiate Reaction: Add the this compound substrate to all wells to start the reaction.

  • Incubate: Incubate the plate under standard assay conditions (e.g., 37°C for 45 minutes).[12]

  • Add Developer: Add the developer solution (which stops the enzymatic reaction and generates the fluorophore). Incubate as required.

  • Measure Fluorescence: Read the plate using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12][13]

  • Analyze Data: Plot the relative fluorescence units (RFU) against the DMSO concentration. The highest concentration that does not cause a significant drop in signal is the maximum tolerable concentration.

Protocol 2: Standard Sirtuin/HDAC Deacetylase Assay

This is a generic two-step protocol for screening compounds.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

    • Substrate/Co-factor Solution: Prepare a solution containing this compound and the necessary co-factor (e.g., NAD+ for sirtuins) in assay buffer.[12][13]

    • Enzyme Solution: Dilute the recombinant enzyme to the desired concentration in cold assay buffer.

    • Developer Solution: Prepare developer solution (e.g., containing trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction) in assay buffer.[12][13]

    • Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.

  • Assay Procedure:

    • Add 5 µL of test compound dilution (or DMSO for controls) to the appropriate wells of a 96-well plate.

    • Add 30 µL of the enzyme solution to all wells.

    • Incubate for 10-15 minutes at the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding 15 µL of the Substrate/Co-factor Solution to all wells.[13]

    • Cover the plate and incubate on a shaker for 45 minutes at 37°C.[12]

    • Stop the reaction by adding 50 µL of the Developer Solution to each well.

    • Incubate for 30 minutes at room temperature.[12][13]

  • Data Acquisition:

    • Read the fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm).[13]

Visualizations

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_dev 3. Development & Read Reagents Prepare Assay Buffer, Enzyme, Substrate, NAD+ Add_Enz Add Enzyme Reagents->Add_Enz Add_Sub Add Substrate/NAD+ (Initiate Reaction) Reagents->Add_Sub Compounds Prepare Compound Dilutions (in 100% DMSO) Add_Cmpd Add Compound/DMSO to Plate Compounds->Add_Cmpd Add_Cmpd->Add_Enz Pre_Inc Pre-incubate Add_Enz->Pre_Inc Pre_Inc->Add_Sub Incubate Incubate (e.g., 45 min) Add_Sub->Incubate Add_Dev Add Developer/Stop Solution Incubate->Add_Dev Dev_Inc Incubate (e.g., 30 min) Add_Dev->Dev_Inc Read Read Fluorescence (Ex:360nm, Em:460nm) Dev_Inc->Read

Fig 1. General experimental workflow for the this compound assay.

Troubleshooting_Logic Start Problem: Inaccurate Results Check_Bkgd Is background signal high in negative controls? Start->Check_Bkgd Check_Activity Is enzyme activity lower than expected? Start->Check_Activity High_Bkgd_Yes Yes Check_Bkgd->High_Bkgd_Yes Yes Low_Activity_Yes Yes Check_Activity->Low_Activity_Yes Yes Test_DMSO Test for DMSO autofluorescence. Use high-purity DMSO. High_Bkgd_Yes->Test_DMSO Check_Reagents Test reagents individually for contamination. High_Bkgd_Yes->Check_Reagents Solution_Purity Solution: Use fresh, high-purity reagents. Test_DMSO->Solution_Purity Check_Reagents->Solution_Purity Run_Tolerance Run DMSO Tolerance Assay (Protocol 1). Low_Activity_Yes->Run_Tolerance Check_Final_Conc Verify final DMSO% is consistent and low (<2%). Low_Activity_Yes->Check_Final_Conc Solution_Optimize_DMSO Solution: Optimize and standardize final DMSO concentration. Run_Tolerance->Solution_Optimize_DMSO Check_Final_Conc->Solution_Optimize_DMSO

Fig 2. Troubleshooting logic for common DMSO-related assay issues.

Signaling_Pathway Substrate Ac-GAK(Ac)-AMC (Non-fluorescent) Deacetylated Ac-GAK-AMC Substrate->Deacetylated Deacetylation Enzyme Sirtuin / HDAC + NAD+ (for Sirtuins) Enzyme->Deacetylated Product Cleaved Peptide + AMC (Fluorescent) Deacetylated->Product Cleavage Developer Developer (Trypsin) Developer->Product

Fig 3. Two-step mechanism of signal generation in the developer-coupled assay.

References

Navigating Ac-Gly-Ala-Lys(Ac)-AMC Assay Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability and reproducibility issues encountered with the Ac-Gly-Ala-Lys(Ac)-AMC assay. This fluorogenic substrate is a valuable tool for measuring the activity of Class I and II Histone Deacetylases (HDACs) and sirtuins, but its sensitivity can also lead to challenges in obtaining consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

A1: The this compound assay is a two-step enzymatic assay. In the first step, an HDAC or sirtuin enzyme deacetylates the acetylated lysine residue of the substrate. In the second step, a developing enzyme, such as trypsin, cleaves the deacetylated substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2][3] The increase in fluorescence, measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm, is directly proportional to the deacetylase activity.[1][4][5]

Q2: Which enzymes can be assayed using this compound?

A2: this compound is a fluorogenic substrate used to measure the activity of Class I (HDACs 1, 2, 3, and 8) and Class II (HDACs 6 and 10) histone deacetylases.[6][7] It is also widely used for assaying sirtuins (Class III HDACs), which are NAD+-dependent deacetylases.

Q3: What are the critical reagents in this assay?

A3: The critical reagents include the this compound substrate, the HDAC or sirtuin enzyme, NAD+ (for sirtuin assays), a developing enzyme (e.g., trypsin), and the assay buffer. The purity and stability of each of these components are crucial for reliable results.

Q4: How should I store the this compound substrate?

A4: The substrate is typically dissolved in DMSO to create a stock solution.[1][8] It is recommended to store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles. Protect the substrate from light, as AMC is a fluorescent compound.

Troubleshooting Guide

High Background Fluorescence

Issue: The fluorescence signal in my negative control (no enzyme) wells is excessively high.

Possible Causes & Solutions:

CauseRecommended Solution
Substrate Instability/Degradation Ensure proper storage of the this compound substrate in aliquots at -20°C and protect from light. Prepare fresh working solutions for each experiment.
Contaminated Reagents Use high-purity reagents, including water and buffer components. Check for microbial contamination in buffers.
Autofluorescence Test compounds or components in the assay buffer can sometimes autofluoresce.[9] Run a control plate with all reagents except the enzyme and substrate to identify the source.
Non-enzymatic Deacetylation While less common, some components in your sample might cause non-enzymatic deacetylation. Include a control with the substrate and your test compound without the enzyme.
Plate/Fluorometer Issues Inherent background from the microplate or fluorometer can contribute to high background.[9] Ensure the correct plate type (black plates are recommended for fluorescence assays) and appropriate instrument settings.
Low or No Signal

Issue: I am not observing a significant increase in fluorescence in my positive control wells.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Enzyme Verify the activity of your HDAC or sirtuin enzyme. Improper storage or handling can lead to loss of activity. If possible, test with a known active lot of the enzyme.
Sub-optimal Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time. Most HDAC/sirtuin assays are performed at 37°C.[1][4]
Incorrect Reagent Concentrations Ensure the concentrations of the substrate, enzyme, and NAD+ (for sirtuins) are optimal. Perform a titration of the enzyme and substrate to determine the ideal concentrations for your specific conditions.
Inactive Developing Enzyme The activity of the developing enzyme (trypsin) is critical for signal generation. Ensure it is active and used at the recommended concentration.
Presence of Inhibitors Your sample or reagents may contain HDAC/sirtuin inhibitors. Include a known activator in a control well to check for inhibition.
Poor Reproducibility

Issue: My results are inconsistent between replicate wells and across different experiments.

Possible Causes & Solutions:

CauseRecommended Solution
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and ensure proper technique, especially for small volumes.
Inadequate Mixing Ensure thorough mixing of reagents in each well without introducing bubbles.
Temperature Gradients Uneven temperature across the microplate can lead to variability in enzyme activity. Ensure the plate is uniformly incubated.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme activity. Avoid using the outermost wells or fill them with buffer to minimize this effect.
Lot-to-Lot Reagent Variability Different lots of enzymes, substrates, or other reagents can have varying purity and activity. Qualify new lots of critical reagents before use in large-scale experiments.

Experimental Protocols

Standard this compound Sirtuin Assay Protocol

This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary for specific enzymes and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[10]

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 30 mM.[1][8]

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

  • Enzyme Solution: Dilute the sirtuin enzyme in assay buffer to the desired concentration. Keep on ice.

  • NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer.

  • Developer Solution: Prepare a solution of trypsin in assay buffer (e.g., 5 mg/mL).[11]

2. Assay Procedure:

  • Add 25 µL of assay buffer to each well of a black 96-well plate.

  • Add 5 µL of your test compound or vehicle control.

  • Add 10 µL of the sirtuin enzyme solution to the appropriate wells.

  • Add 10 µL of the NAD+ solution to initiate the reaction. For negative controls, add assay buffer instead.

  • Incubate the plate at 37°C for 45-60 minutes.

  • Stop the enzymatic reaction and initiate development by adding 50 µL of the developer solution to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Read the fluorescence on a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[4][5]

Quantitative Data Summary

ParameterTypical RangeNotes
Substrate Concentration 20 - 200 µMThe K M value for the substrate can vary between different HDACs/sirtuins.[3][8]
Enzyme Concentration 5 - 100 nMHighly dependent on the specific activity of the enzyme preparation.
NAD+ Concentration 100 µM - 3 mMShould be at a saturating concentration for sirtuin assays.[4][5]
Trypsin Concentration 0.1 - 5 mg/mLSufficient concentration is needed for complete cleavage of the deacetylated substrate.[3][11]
Incubation Time (Deacetylation) 30 - 90 minutesShould be within the linear range of the reaction.
Incubation Time (Development) 15 - 60 minutesEnsure complete cleavage of the deacetylated substrate.
Excitation Wavelength 350 - 360 nmOptimal for AMC fluorescence.[4][5]
Emission Wavelength 450 - 465 nmOptimal for AMC fluorescence.[4][5]

Visual Guides

Enzymatic_Reaction sub This compound deacetyl_sub Ac-Gly-Ala-Lys-AMC sub->deacetyl_sub Deacetylation amc AMC (Fluorescent) deacetyl_sub->amc Cleavage enzyme HDAC/Sirtuin enzyme->deacetyl_sub nad NAD+ nam Nicotinamide nad->nam (for Sirtuins) trypsin Trypsin trypsin->amc

Caption: Enzymatic reaction cascade of the this compound assay.

Assay_Workflow start Start prep Prepare Reagents (Substrate, Enzyme, NAD+, Buffer) start->prep plate Add Reagents to 96-well Plate (Buffer, Compound, Enzyme, NAD+) prep->plate incubate1 Incubate at 37°C (Deacetylation Reaction) plate->incubate1 develop Add Developer (Trypsin) incubate1->develop incubate2 Incubate at Room Temperature (Signal Development) develop->incubate2 read Read Fluorescence (Ex: 355nm, Em: 460nm) incubate2->read end End read->end

Caption: General experimental workflow for the this compound assay.

Troubleshooting_Guide start Assay Issue high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal poor_repro Poor Reproducibility? start->poor_repro high_bg->low_signal No check_sub Check Substrate Stability & Reagent Purity high_bg->check_sub Yes low_signal->poor_repro No check_enzyme Verify Enzyme Activity & Assay Conditions low_signal->check_enzyme Yes check_pipette Review Pipetting Technique & Plate Uniformity poor_repro->check_pipette Yes solution Problem Resolved poor_repro->solution No check_sub->solution check_enzyme->solution check_pipette->solution

Caption: A logical troubleshooting guide for common assay issues.

References

Preventing Ac-Gly-Ala-Lys(Ac)-AMC degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetic, fluorogenic peptide substrate.[1][2][3] It is primarily used in biochemical assays to measure the activity of enzymes such as proteases and histone deacetylases (HDACs).[3][4][5] The peptide consists of a Gly-Ala-Lys sequence with acetylated N-terminus and lysine side chain, and is conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore.[6][7] Enzymatic cleavage of the amide bond linking the peptide to AMC releases the highly fluorescent AMC molecule, which can be detected to quantify enzyme activity.[8][9]

Q2: What are the optimal storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[7] Storing the peptide in a desiccator is also recommended to prevent moisture absorption.[10] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation from forming on the peptide powder.[11]

Q3: Can I store this compound in solution?

Storing peptides in solution is generally not recommended due to decreased stability.[12] If necessary, prepare aliquots of the peptide in a suitable, sterile buffer (pH 5-6 is often recommended for peptide stability) to avoid repeated freeze-thaw cycles.[10] These aliquots should be stored at -20°C or colder and used as quickly as possible.

Q4: What are the main causes of this compound degradation?

The primary causes of degradation for this peptide include:

  • Hydrolysis: Moisture can lead to the cleavage of peptide bonds or the hydrolysis of the amide linkage to the AMC fluorophore, resulting in a high background signal.[13][14]

  • Photobleaching: The AMC fluorophore is sensitive to light. Prolonged exposure to light, especially UV light, can cause it to lose its fluorescent properties.[9]

  • Oxidation: Although the Gly-Ala-Lys sequence is not highly susceptible to oxidation, improper handling or storage can introduce contaminants that may lead to oxidative damage.

  • pH Instability: Extreme pH conditions can accelerate the hydrolysis of peptide bonds and the attached fluorophore.[15]

Troubleshooting Guide

Issue 1: High background fluorescence in my assay.

Possible Cause Solution
Spontaneous Hydrolysis of the Substrate: The amide bond linking the peptide to the AMC group has hydrolyzed during storage, releasing free AMC.1. Ensure the peptide is stored as a lyophilized powder at -20°C or below, protected from light and moisture. 2. When preparing stock solutions, use high-purity, anhydrous solvents like DMSO or DMF. 3. Prepare fresh stock solutions and avoid prolonged storage of the peptide in aqueous buffers. 4. Always include a "substrate only" control (without enzyme) in your assay to measure and subtract the background fluorescence.
Contaminated Reagents: Buffers, water, or other assay components may be contaminated with proteases or have a pH that promotes hydrolysis.1. Use fresh, high-purity reagents and sterile, nuclease-free water. 2. Filter-sterilize buffers. 3. Check the pH of your assay buffer immediately before use.

Issue 2: Lower than expected or no enzymatic activity.

Possible Cause Solution
Peptide Degradation: The peptide portion of the substrate has been degraded, preventing proper recognition by the enzyme.1. Verify the storage conditions of your lyophilized peptide. 2. Perform a quality control check on the peptide using HPLC to assess its purity (see Experimental Protocols section). 3. Purchase a new batch of the substrate from a reputable supplier.
Inaccurate Peptide Concentration: The concentration of the stock solution may be lower than calculated due to handling errors or moisture absorption by the lyophilized powder.1. Allow the vial to equilibrate to room temperature before opening and weighing. 2. Weigh out the required amount quickly in a low-humidity environment. 3. Consider determining the precise concentration of the stock solution using UV-Vis spectrophotometry based on the absorbance of AMC.
Photobleaching of AMC: The released AMC has been damaged by excessive light exposure.1. Protect all solutions containing the peptide and the assay plate from light by covering them with aluminum foil. 2. Minimize the exposure time of the plate in the fluorescence reader.

Peptide Stability Data

The following table provides illustrative data on the stability of this compound under various storage conditions. These values are representative and actual stability may vary. It is always recommended to perform your own quality control.

ConditionFormTemperatureDurationEstimated Purity
Optimal Lyophilized-20°C12 months>95%
Sub-optimal Lyophilized4°C3 months~90%
Poor LyophilizedRoom Temp1 month<80%
In Solution DMSO-20°C1 month~90%
In Solution Aqueous Buffer (pH 7.4)4°C24 hours<85%

Visualized Workflows and Pathways

cluster_0 Enzymatic Reaction A This compound (Substrate, Low Fluorescence) C Ac-Gly-Ala-Lys(Ac) + AMC (Products) A->C Cleavage B Enzyme (e.g., HDAC, Protease) B->C D Free AMC (High Fluorescence) C->D

Caption: Enzymatic cleavage of this compound.

cluster_1 Troubleshooting Workflow start Assay Failure (High Background / Low Signal) check_storage Verify Storage Conditions (-20°C, Dark, Dry) start->check_storage check_handling Review Handling Procedures (Aliquoting, Light Protection) check_storage->check_handling qc_assay Perform QC Assay (HPLC / Activity Check) check_handling->qc_assay result Peptide OK? qc_assay->result new_peptide Order New Peptide result->new_peptide No check_reagents Check Other Reagents (Buffer, Enzyme) result->check_reagents Yes

Caption: Troubleshooting workflow for assay failure.

cluster_2 Experimental Workflow for Quality Control step1 1. Prepare Stock Solution (Lyophilized Peptide in Anhydrous DMSO) step2 2. Prepare Working Solution (Dilute Stock in Assay Buffer) step1->step2 step3 3. HPLC Analysis (Assess Purity & Degradation) step2->step3 step4 4. Functional Assay (Incubate with Known Enzyme) step2->step4 step5 5. Measure Fluorescence (Compare Activity to Standard) step4->step5

Caption: Quality control experimental workflow.

Experimental Protocols

Preparation of a 10 mM Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated precision balance

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature for at least 15 minutes before opening.

  • Weigh the appropriate amount of peptide powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW = 515.56 g/mol ), weigh out 5.16 mg.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex gently until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in light-protective tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quality Control Protocol: Functional Assay

This protocol assesses the functionality of the substrate using a generic protease like trypsin, which can cleave the peptide after the lysine residue.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate Working Solution: Dilute the 10 mM stock solution to 100 µM in Assay Buffer. Prepare this fresh and protect from light.

  • Enzyme Solution: Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Dilute to 10 µg/mL in Assay Buffer just before use.

  • Positive Control: Freshly purchased this compound.

  • Negative Control: Assay Buffer only.

Procedure:

  • In a 96-well black microplate, add 50 µL of the Substrate Working Solution to be tested to multiple wells.

  • Repeat for the Positive Control substrate.

  • Add 50 µL of the diluted Enzyme Solution to the test and positive control wells.

  • In separate wells, add 50 µL of Assay Buffer instead of the enzyme solution to serve as a "no enzyme" background control for both the test and positive control substrates.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader with excitation at ~350 nm and emission at ~440 nm.[16][17][18]

  • Data Analysis: Subtract the background fluorescence ("no enzyme" control) from the corresponding enzyme-containing wells. Compare the rate of fluorescence increase (slope of the kinetic curve) of your stored substrate to that of the fresh positive control. A significantly lower rate indicates degradation.

Quality Control Protocol: HPLC Purity Assessment

This protocol provides a general method to assess the purity of the peptide and detect degradation products.

Materials:

  • HPLC System: With a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample: Dilute the peptide stock solution to approximately 0.5 mg/mL in Mobile Phase A.

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Inject 20 µL of the prepared sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[20]

  • Monitor the elution profile at a wavelength of 220 nm (for the peptide bond) and 340 nm (for the AMC group).[19]

  • Data Analysis: A pure, intact peptide should show a single major peak.[19] The presence of additional peaks, especially those eluting earlier (indicating more polar species), suggests degradation (e.g., hydrolysis of the AMC group). Purity can be calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.[1]

References

Adjusting Ac-Gly-Ala-Lys(Ac)-AMC assay for different HDAC isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-Gly-Ala-Lys(Ac)-AMC fluorogenic substrate to measure the activity of different Histone Deacetylase (HDAC) isoforms.

Frequently Asked Questions (FAQs)

Q1: Which HDAC isoforms can be assayed using the this compound substrate?

A1: The this compound substrate is primarily suitable for measuring the activity of Class I (HDACs 1, 2, 3) and some Class IIa/IIb (HDACs 6, 10) isoforms.[1] It is important to note that this substrate is reported to be poorly recognized by HDAC8.[1] For isoforms not listed, substrate suitability should be determined empirically.

Q2: What is the principle of the this compound assay?

A2: This is a two-step enzymatic assay. In the first step, an active HDAC enzyme deacetylates the acetylated lysine residue on the this compound substrate. In the second step, a developing enzyme, typically trypsin, cleaves the deacetylated substrate at the C-terminus of the lysine, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The increase in fluorescence is directly proportional to the HDAC activity.

Q3: What are the recommended excitation and emission wavelengths for detecting AMC?

A3: The fluorescent product, 7-Amino-4-methylcoumarin (AMC), should be measured with an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.

Q4: Why is a two-step reaction necessary?

A4: Trypsin cannot cleave the peptide bond C-terminal to an acetylated lysine residue. Therefore, the HDAC-mediated deacetylation must occur first to allow for the subsequent proteolytic cleavage and release of the AMC fluorophore.

Q5: How should I prepare and store the this compound substrate?

A5: The substrate is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-30 mM). This stock solution should be stored at -20°C or -80°C. For use in the assay, the stock is diluted to the desired working concentration in the assay buffer. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low signal 1. Inactive HDAC enzyme.- Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. - Verify the activity of the enzyme with a known active control.
2. Insufficient enzyme concentration.- Increase the concentration of the HDAC enzyme in the reaction.
3. Sub-optimal assay conditions (pH, temperature).- Ensure the assay buffer pH is within the optimal range for the specific HDAC isoform (typically pH 7.4-8.0). - Perform the incubation at the recommended temperature (usually 37°C).
4. Inactive trypsin.- Use a fresh preparation of trypsin. Ensure it is stored correctly.
5. Inhibitors present in the sample or reagents.- If assaying crude lysates, be aware of endogenous inhibitors. - Ensure DMSO concentration from substrate and inhibitor stocks is low (typically <1%) in the final reaction volume.
High background signal 1. Substrate degradation.- Protect the substrate from light. - Prepare fresh dilutions of the substrate for each experiment.
2. Contaminating protease activity in the HDAC enzyme preparation.- Use a highly purified HDAC enzyme. - Include a "no-enzyme" control to determine the level of background fluorescence.
3. Autohydrolysis of the substrate.- Minimize the incubation time as much as possible while still allowing for sufficient product formation.
Assay signal is not linear over time 1. Substrate depletion.- If the signal plateaus quickly, the substrate concentration may be too low. Increase the substrate concentration.
2. Enzyme instability.- The enzyme may not be stable under the assay conditions for extended periods. Reduce the incubation time and ensure the enzyme is kept on ice until use.
High well-to-well variability 1. Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent pipetting.
2. Incomplete mixing of reagents.- Gently mix the contents of the wells after adding each reagent.
3. Temperature gradients across the plate.- Ensure the entire plate is incubated at a uniform temperature.

Experimental Protocols

Standard this compound HDAC Activity Assay

This protocol provides a general framework. Optimal conditions, particularly enzyme and substrate concentrations, should be determined empirically for each HDAC isoform.

Materials:

  • Purified recombinant HDAC enzyme

  • This compound substrate

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Trypsin solution (e.g., 2 mg/mL in assay buffer)

  • HDAC inhibitor (e.g., Trichostatin A [TSA] or SAHA) for control reactions

  • DMSO

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_reaction HDAC Reaction (Step 1) cluster_development Development (Step 2) cluster_readout Readout P1 Prepare Reagents: - HDAC Enzyme Dilution - Substrate Working Solution - Inhibitor Controls R1 Add HDAC enzyme, buffer, and inhibitor (optional) to plate P1->R1 R2 Initiate reaction by adding This compound substrate R1->R2 R3 Incubate at 37°C R2->R3 D1 Stop HDAC reaction and initiate development by adding Trypsin solution R3->D1 D2 Incubate at room temperature or 37°C D1->D2 RO1 Measure fluorescence (Ex: 340-360 nm, Em: 440-460 nm) D2->RO1

Standard two-step HDAC assay workflow.

Procedure:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in HDAC Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).

    • Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. Keep on ice.

    • Prepare a stock solution of a suitable HDAC inhibitor (e.g., 1 mM TSA in DMSO) and dilute it for use in control wells.

  • HDAC Reaction (Step 1):

    • To the wells of a black microplate, add the following in this order:

      • HDAC Assay Buffer

      • HDAC inhibitor (for inhibited controls) or DMSO (for positive controls)

      • Diluted HDAC enzyme

    • Initiate the reaction by adding the this compound working solution. The final reaction volume is typically 50-100 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This should be within the linear range of the reaction.

  • Development (Step 2):

    • Stop the HDAC reaction and begin the development step by adding the trypsin solution to each well. The addition of a broad-spectrum HDAC inhibitor like TSA to the developer solution can also ensure the HDAC reaction is completely stopped.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.

Determining Optimal Enzyme and Substrate Concentrations

To ensure the assay is performed under optimal conditions for a specific HDAC isoform, it is crucial to determine the ideal enzyme and substrate concentrations.

Workflow for Optimization:

G cluster_enzyme Enzyme Titration cluster_substrate Substrate Titration (Km Determination) E1 Fix substrate concentration (e.g., 50 µM) E2 Perform assay with a serial dilution of HDAC enzyme E1->E2 E3 Plot RFU vs. Enzyme Concentration E2->E3 E4 Select a concentration in the linear range of the curve E3->E4 S1 Use the optimal enzyme concentration from the previous step S2 Perform assay with a serial dilution of the substrate S1->S2 S3 Plot initial velocity vs. Substrate Concentration S2->S3 S4 Determine Km using Michaelis-Menten kinetics S3->S4

References

Validation & Comparative

A Researcher's Guide to Fluorogenic HDAC Substrates: A Comparative Analysis of Ac-Gly-Ala-Lys(Ac)-AMC and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of histone deacetylase (HDAC) research, the selection of an appropriate fluorogenic substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of the commonly used substrate, Ac-Gly-Ala-Lys(Ac)-AMC, with other commercially available alternatives. The following analysis, supported by experimental data and detailed protocols, aims to empower informed decisions for your HDAC activity assays.

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention. Fluorogenic assays are a widely adopted method for measuring HDAC activity due to their high sensitivity and suitability for high-throughput screening.

The core of these assays lies in the use of a synthetic substrate that, upon deacetylation by an HDAC enzyme, becomes susceptible to cleavage by a developer enzyme (typically trypsin), releasing a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to the HDAC activity.

Comparative Analysis of Fluorogenic HDAC Substrates

The choice of substrate can significantly impact assay performance, with variations in sensitivity and specificity across different HDAC isoforms. This section provides a comparative overview of this compound and other popular fluorogenic HDAC substrates.

SubstrateTarget HDAC Classes (Primarily)Reported Michaelis-Menten Constant (Km)Reported Catalytic Efficiency (kcat/KM)Excitation/Emission (nm)Key Characteristics
This compound Class I and II~10^5 M⁻¹s⁻¹ (for HDAC1)[1]Not widely reported~355 / ~460A peptide-based substrate.
Boc-Lys(Ac)-AMC Class I (HDAC1, 2, 3) and Class IIb (HDAC6)[2]58.89 µM (for HDAC1)[2]Not widely reported~355 / ~460A commonly used, cell-permeable substrate. Poorly recognized by HDAC8.
Z-Lys(Ac)-AMC Class I and IINot widely reportedNot widely reported~355 / ~460Another alternative for general HDAC activity screening.
Fluor de Lys® Green Varies by kit (specific to isoforms like HDAC2)Not specifiedNot specified~485 / ~520-530Offers a longer wavelength emission, potentially reducing interference from autofluorescent compounds.
Ac-Arg-His-Lys(Ac)-Lys(Ac)-AMC HDAC8251 µM (for HDAC8)80.1 M⁻¹s⁻¹ (for HDAC8)~355 / ~460A substrate with reported kinetic parameters specifically for HDAC8.

Note: Kinetic parameters can vary depending on the specific HDAC isoform, assay conditions (e.g., buffer composition, temperature), and the source of the enzyme. The data presented here is for comparative purposes and is based on available literature.

In-Depth Look at Substrate Performance

This compound is a peptide-based substrate that has been utilized in HDAC activity assays. While specific Km and kcat values are not as extensively documented in publicly available literature as some alternatives, its catalytic efficiency (kcat/KM) for HDAC1 has been reported to be in the range of 10^5 M⁻¹s⁻¹, suggesting it is an efficient substrate for at least this Class I HDAC.[1]

Boc-Lys(Ac)-AMC is one of the most widely used fluorogenic HDAC substrates. Its cell-permeability makes it suitable for both in vitro and cell-based assays.[3] Extensive research has characterized its activity, with a reported Km of 58.89 µM for HDAC1.[2] It is recognized by Class I HDACs (1, 2, and 3) and the Class IIb enzyme HDAC6, but it is a poor substrate for HDAC8.[4] This selectivity can be advantageous when specifically targeting these HDACs.

Z-Lys(Ac)-AMC represents another option for general HDAC activity screening, though detailed comparative kinetic data is less readily available.

Fluor de Lys® Green and similar substrates with longer wavelength fluorophores are designed to minimize background fluorescence from test compounds, which can be a significant issue in high-throughput screening. These substrates are often available in kits optimized for specific HDAC isoforms.

For researchers focusing on HDAC8 , substrates like Ac-Arg-His-Lys(Ac)-Lys(Ac)-AMC, for which specific kinetic parameters have been determined, are valuable tools. Studies have shown that HDAC8 exhibits a significantly higher Km for acetylated lysine peptides (often >200 µM) compared to other HDACs (typically 20-40 µM), indicating a lower binding affinity for these types of substrates.[4]

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable and reproducible data. Below is a generalized protocol for a fluorogenic HDAC activity assay that can be adapted for specific substrates and enzymes.

Materials:
  • HDAC enzyme (purified or cell lysate)

  • Fluorogenic HDAC substrate (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (for control, e.g., Trichostatin A)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:
  • Reagent Preparation:

    • Prepare Assay Buffer and store at 4°C.

    • Reconstitute the HDAC enzyme to the desired concentration in Assay Buffer. Keep on ice.

    • Dissolve the fluorogenic HDAC substrate in DMSO to create a stock solution and then dilute to the desired working concentration in Assay Buffer.

    • Prepare the developer solution (e.g., Trypsin) in its recommended buffer.

    • Prepare a stock solution of a known HDAC inhibitor in DMSO.

  • Assay Reaction:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • HDAC enzyme or cell lysate

      • Test compound or HDAC inhibitor (for control wells)

    • Initiate the reaction by adding the diluted fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Development and Measurement:

    • Stop the HDAC reaction and initiate the development by adding the developer solution to each well.

    • Incubate the plate at 37°C for a sufficient time (e.g., 15-30 minutes) to allow for the complete cleavage of the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., ~355 nm excitation and ~460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for test compounds relative to the control (enzyme with vehicle).

    • For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

HDAC_Signaling_Pathway cluster_0 Chromatin State & Gene Expression Histone_Acetyltransferase Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones (Open Chromatin) Histone_Acetyltransferase->Acetylated_Histones Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDAC->Deacetylated_Histones Deacetylation Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression

Caption: The role of HDACs in gene expression.

HDAC_Assay_Workflow cluster_workflow Fluorogenic HDAC Assay Workflow Start Start Incubation Incubate HDAC Enzyme with Fluorogenic Substrate Start->Incubation Deacetylation HDAC Deacetylates Substrate Incubation->Deacetylation Development Add Developer (e.g., Trypsin) Deacetylation->Development Cleavage Developer Cleaves Deacetylated Substrate Development->Cleavage Fluorescence Release of Fluorophore (e.g., AMC) Cleavage->Fluorescence Detection Measure Fluorescence Fluorescence->Detection

Caption: General workflow of a fluorogenic HDAC assay.

Conclusion

The selection of a fluorogenic substrate is a critical step in the design of HDAC activity assays. While this compound is a viable option, particularly for Class I and II HDACs, researchers should consider the specific HDAC isoforms of interest and the potential for compound interference when making their choice. Substrates like Boc-Lys(Ac)-AMC offer the advantage of being well-characterized with known selectivity, while newer generation substrates with longer wavelength fluorophores can mitigate issues with background fluorescence. For studies focused on specific isoforms like HDAC8, utilizing substrates with established kinetic parameters for that enzyme is highly recommended. By carefully considering the comparative data and protocols presented in this guide, researchers can optimize their experimental setup to generate accurate and meaningful data in the pursuit of novel HDAC-targeted therapeutics.

References

Comparative Analysis of Ac-Gly-Ala-Lys(Ac)-AMC: A Guide to Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Fluorogenic HDAC Substrate Ac-Gly-Ala-Lys(Ac)-AMC with Alternative Substrates and an In-Depth Look at its Cross-Reactivity with Various Proteases.

The fluorogenic peptide this compound is a widely utilized substrate for measuring the activity of Class I and Class II histone deacetylases (HDACs). Its utility is rooted in a protease-coupled assay design where HDAC-mediated deacetylation of the lysine residue precedes proteolytic cleavage to release the fluorescent reporter, 7-amino-4-methylcoumarin (AMC). While trypsin is the standard protease employed in this assay due to its specific cleavage of the deacetylated peptide, understanding the potential for cross-reactivity with other proteases is critical for accurate data interpretation and avoiding experimental artifacts. This guide provides a comprehensive comparison of this compound's reactivity with different proteases, offers insights into alternative substrates, and presents detailed experimental protocols for assessing protease specificity.

Performance Comparison: Protease Cross-Reactivity of this compound

The foundational principle of the HDAC assay using this compound is the resistance of the acetylated substrate to tryptic digestion and the susceptibility of the deacetylated product to cleavage. This selectivity is key to ensuring that the generated fluorescent signal is directly proportional to HDAC activity. However, the presence of other proteases in a sample or the use of alternative developing enzymes necessitates an understanding of their potential to cleave either the acetylated or deacetylated substrate.

Below is a summary of the predicted cross-reactivity of this compound and its deacetylated form with common proteases based on their known cleavage specificities. It is important to note that direct experimental data comparing a broad range of proteases with this specific substrate is limited; therefore, these predictions are based on established protease cleavage motifs.

SubstrateProteasePredicted CleavageRationalePotential Impact on HDAC Assay
This compound TrypsinNo Trypsin's specificity for cleaving at the C-terminus of lysine and arginine is blocked by the acetylation of the lysine residue.None. This is the basis of the assay's specificity.
ChymotrypsinLow to None Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues (e.g., Phe, Trp, Tyr). The substrate lacks these primary recognition sites.Minimal. Unlikely to cause significant background signal.
ElastaseLow to None Elastase favors cleavage at the C-terminus of small, neutral amino acids (e.g., Ala, Val, Ser). While an alanine is present, the overall context may not be optimal for efficient cleavage.Minimal. Unlikely to be a significant source of interference.
PapainPossible Papain has broad specificity but a preference for a hydrophobic residue at the P2 position (Ala in this case) and is not strictly inhibited by the acetylated lysine.Potential for Background. Could lead to a false-positive signal if present as a contaminant.
Ac-Gly-Ala-Lys-AMC TrypsinYes The deacetylated lysine is an ideal recognition site for trypsin, leading to efficient cleavage and AMC release.Desired Outcome. This is the intended signal generation step.
ChymotrypsinLow to None Similar to the acetylated form, the deacetylated substrate lacks the primary hydrophobic residues preferred by chymotrypsin.Inefficient Signal Generation. Not a suitable developing protease.
ElastaseLow to None The deacetylated substrate does not present a more favorable cleavage site for elastase compared to the acetylated form.Inefficient Signal Generation. Not a suitable developing protease.
PapainYes Papain's broad specificity would allow for cleavage of the deacetylated peptide.Potential as a Developing Protease. However, its broadness may lead to less specific signal generation compared to trypsin.

Alternative Fluorogenic HDAC Substrates

A variety of alternative fluorogenic substrates are available for measuring HDAC activity, each with its own set of characteristics and target specificities. The choice of substrate can be critical for assay sensitivity and for targeting specific HDAC isoforms.

SubstrateTarget HDACsKey Features
Boc-Lys(Ac)-AMC Class I and II HDACsA commonly used, general HDAC substrate.
Ac-Arg-His-Lys(Ac)-Lys(Ac)-AMC Sirtuins (Class III HDACs)Designed as a substrate for NAD+-dependent sirtuins.
Fluor de Lys®-SIRT2 SIRT2A substrate with reported specificity for SIRT2.
HDAC-Glo™ I/II Substrate Class I and II HDACsA luminogenic substrate that produces light upon deacetylation and subsequent cleavage, often resulting in higher sensitivity.

Experimental Protocols

Protocol 1: Standard HDAC Activity Assay using this compound and Trypsin

This protocol outlines the standard procedure for measuring HDAC activity in a two-step, protease-coupled assay.

Materials:

  • HDAC enzyme source (purified enzyme, cell lysate, or nuclear extract)

  • This compound substrate

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trypsin solution (e.g., 0.5 mg/mL in assay buffer)

  • HDAC inhibitor (e.g., Trichostatin A) for negative controls

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • HDAC enzyme source (volume and concentration to be optimized)

    • HDAC Assay Buffer to a final volume of 40 µL.

    • For negative controls, add an appropriate concentration of an HDAC inhibitor.

  • Substrate Addition: Add 10 µL of this compound solution to each well to initiate the HDAC reaction. The final substrate concentration should be optimized (typically in the range of 50-200 µM).

  • HDAC Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Development Step: Add 50 µL of trypsin solution to each well.

  • Development Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC.

  • Data Analysis: Subtract the fluorescence of the negative control from the experimental wells to determine the HDAC-specific activity.

Protocol 2: Assessing Protease Cross-Reactivity with this compound

This protocol is designed to determine if a protease of interest can cleave either the acetylated or deacetylated form of the substrate.

Materials:

  • This compound

  • Ac-Gly-Ala-Lys-AMC (deacetylated standard)

  • Proteases to be tested (e.g., chymotrypsin, elastase, papain) at a known concentration

  • Trypsin (as a positive control for cleavage of the deacetylated substrate)

  • Appropriate assay buffers for each protease

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Plate Setup: Prepare two sets of wells for each protease to be tested: one for the acetylated substrate and one for the deacetylated substrate.

  • Substrate Addition:

    • To the first set of wells, add this compound to a final concentration of 50 µM in the appropriate assay buffer.

    • To the second set of wells, add Ac-Gly-Ala-Lys-AMC to a final concentration of 50 µM in the appropriate assay buffer.

  • Protease Addition: Add the protease of interest to its respective wells. Include a no-protease control for each substrate. For the deacetylated substrate, include a well with trypsin as a positive control for cleavage.

  • Incubation: Incubate the plate at the optimal temperature for the respective proteases for 60 minutes.

  • Fluorescence Measurement: Read the fluorescence at various time points (e.g., 0, 15, 30, and 60 minutes).

  • Data Analysis: Compare the fluorescence signal in the presence of each protease to the no-protease control. A significant increase in fluorescence indicates cleavage of the substrate.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing protease cross-reactivity and the role of HDACs in the NF-κB signaling pathway.

Protease_Cross_Reactivity_Workflow cluster_substrates Substrate Preparation cluster_proteases Protease Incubation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis acetylated This compound protease_x Test Protease (e.g., Chymotrypsin) acetylated->protease_x trypsin Trypsin (Control) acetylated->trypsin no_protease No Protease (Control) acetylated->no_protease deacetylated Ac-Gly-Ala-Lys-AMC deacetylated->protease_x deacetylated->trypsin deacetylated->no_protease plate_reader Fluorometric Plate Reader (Ex: 360nm, Em: 460nm) protease_x->plate_reader trypsin->plate_reader no_protease->plate_reader comparison Compare Fluorescence vs. Controls plate_reader->comparison

Caption: Workflow for assessing protease cross-reactivity.

HDAC_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Activation stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release Inhibits NFkB_dimer NF-κB Dimer (p50/p65) NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation DNA_binding DNA Binding NFkB_translocation->DNA_binding gene_transcription Target Gene Transcription (Inflammation, Survival) DNA_binding->gene_transcription HDAC HDACs HDAC->DNA_binding Deacetylation (Repression) HAT HATs HAT->DNA_binding Acetylation (Activation)

Normalizing Ac-Gly-Ala-Lys(Ac)-AMC Assay Data: A Guide to Standardization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC to measure histone deacetylase (HDAC) activity, accurate data normalization is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of raw versus normalized data and details the experimental protocols necessary to standardize this fluorescence-based assay using a 7-Amino-4-methylcoumarin (AMC) standard curve. Normalization allows for the conversion of relative fluorescence units (RFU) to a precise concentration of the released fluorescent product, enabling meaningful comparisons across different experiments and laboratories.

Data Presentation: Raw vs. Normalized Results

The following table illustrates how raw fluorescence data from an this compound assay is converted to normalized, quantitative results using an AMC standard curve.

Sample IDMean Raw Fluorescence (RFU)Background Subtracted RFUCalculated AMC Concentration (µM)
Blank (No Enzyme)5000
Negative Control (No Inhibitor)8508001.6
Inhibitor A (10 µM)4504000.8
Inhibitor B (10 µM)2502000.4

This data is illustrative. The slope from the AMC standard curve (in this example, 500 RFU/µM) is used to convert the background-subtracted RFU to the concentration of AMC released.

Experimental Protocols

Accurate normalization is contingent on rigorous experimental execution. Below are the detailed methodologies for performing the this compound HDAC assay and for generating the essential AMC standard curve.

Protocol 1: this compound HDAC Activity Assay

This protocol describes a protease-coupled assay to measure the activity of class I and II HDACs.[1][2][3]

Materials:

  • This compound substrate

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Assay Buffer (e.g., 15 mM Tris-HCl, pH 8.1, 250 µM EDTA, 250 mM NaCl, 0.1% PEG8000)[4]

  • Trypsin solution (e.g., 50 mg/mL)[5]

  • HDAC inhibitor (for control)

  • DMSO

  • Black 96-well or 384-well microplate[5]

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 30 mM).[4] Dilute the stock solution in Assay Buffer to the desired working concentration.

    • Dilute the HDAC enzyme in cold Assay Buffer to the desired concentration.

    • Prepare inhibitor solutions by diluting them in Assay Buffer. Include a "no inhibitor" control containing the same final concentration of the inhibitor's solvent (e.g., DMSO).

  • Set up the Reaction:

    • Add diluted enzyme solution to the wells of a black microplate.

    • Add the inhibitor solutions or control solutions to the appropriate wells.

    • To initiate the HDAC reaction, add the this compound substrate solution to all wells. The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation allows the HDAC enzyme to deacetylate the substrate.

  • Develop the Signal:

    • After the HDAC reaction incubation, add trypsin solution to all wells.

    • Incubate the plate at 37°C for a shorter period (e.g., 15-30 minutes). Trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC molecule.[5]

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a microplate reader. Use an excitation wavelength of approximately 355-390 nm and an emission wavelength of 444-460 nm.[5][6]

Protocol 2: AMC Standard Curve Generation

To convert the RFU values from the assay into the molar amount of product formed, a standard curve with known concentrations of free AMC is required.[6][7]

Materials:

  • 7-Amino-4-methylcoumarin (AMC) powder

  • DMSO

  • Assay Buffer (same as used in the HDAC assay)

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AMC Stock Solution:

    • Dissolve a known weight of AMC powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Create a Dilution Series:

    • Perform a serial dilution of the AMC stock solution in Assay Buffer to create a range of known concentrations. A typical range might be from 0 µM to 50 µM.[8] It is crucial to include a 0 µM AMC sample (Assay Buffer only) to serve as a blank.

  • Plate the Standards:

    • Pipette each concentration of the AMC dilution series into multiple wells of the same black microplate used for the enzyme assay.

  • Measure Fluorescence:

    • Measure the fluorescence of the standards at the same excitation and emission wavelengths used for the enzyme assay.

  • Data Analysis:

    • Subtract the average RFU of the blank (0 µM AMC) from the RFU of all other standards.

    • Plot the background-subtracted RFU values (y-axis) against the corresponding AMC concentrations (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The slope (m) of this line represents the RFU per µM of AMC and will be used to normalize the enzyme assay data.[8][9]

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

HDAC Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution prep_substrate Prepare Substrate (this compound) start_reaction Add Substrate to Start Reaction prep_substrate->start_reaction prep_enzyme Prepare HDAC Enzyme add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitors/Controls add_inhibitor Add Inhibitors/Controls prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor add_inhibitor->start_reaction incubate_hdac Incubate (HDAC Reaction) start_reaction->incubate_hdac develop_signal Add Trypsin (Cleavage) incubate_hdac->develop_signal incubate_trypsin Incubate (Signal Development) develop_signal->incubate_trypsin measure_rfu Measure Raw Fluorescence (RFU) incubate_trypsin->measure_rfu

Caption: Workflow for the this compound HDAC assay.

Data Normalization Workflow cluster_std_curve AMC Standard Curve cluster_data_analysis Assay Data Analysis prep_amc_stock Prepare AMC Stock create_dilutions Create Dilution Series prep_amc_stock->create_dilutions measure_std_rfu Measure Standard RFU create_dilutions->measure_std_rfu plot_curve Plot RFU vs. [AMC] measure_std_rfu->plot_curve get_slope Calculate Slope (RFU/µM) plot_curve->get_slope normalized_data Normalized Data ([AMC] µM) get_slope->normalized_data raw_rfu Raw Assay RFU Data subtract_bg Subtract Blank RFU raw_rfu->subtract_bg subtract_bg->normalized_data

Caption: Workflow for data normalization using an AMC standard curve.

References

A Researcher's Guide to Correlating In-Vitro and In-Cell Histone Deacetylase (HDAC) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, bridging the gap between in-vitro enzymatic activity and in-cell target engagement is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of methodologies for assessing Histone Deacetylase (HDAC) activity, with a focus on correlating results from the commonly used fluorogenic substrate, Ac-Gly-Ala-Lys(Ac)-AMC, with intracellular activity.

The transition from a controlled, biochemical environment to the complex milieu of a living cell often presents challenges in drug discovery. Compounds that exhibit potent enzymatic inhibition in-vitro may not translate to the desired cellular effect due to factors such as cell permeability, off-target effects, and the influence of cellular co-factors. This guide will explore various assays to build a more complete picture of a compound's behavior, from initial biochemical screening to confirming target engagement in a cellular context.

Comparing In-Vitro and In-Cell HDAC Assays

A direct comparison of data from different assay formats is essential for making informed decisions in drug development. The following table summarizes hypothetical data for a set of HDAC inhibitors, illustrating how their potency can vary across different experimental setups.

CompoundIn-Vitro HDAC Assay (this compound) IC50 (nM)In-Cell HDAC Activity (Boc-Lys(Ac)-AMC) IC50 (nM)Cellular Thermal Shift Assay (CETSA) EC50 (nM)NanoBRET Target Engagement IC50 (nM)
Inhibitor A15506545
Inhibitor B250>10,000>10,000>10,000
Inhibitor C510128
Inhibitor D100800950750

Caption: This table illustrates the varying potency of hypothetical HDAC inhibitors across different assay platforms, highlighting the importance of multi-faceted testing.

Signaling Pathways and Experimental Workflows

Visualizing the underlying principles of each assay is crucial for understanding their strengths and limitations.

Biochemical HDAC Activity Assay Workflow cluster_0 In-Vitro Reaction HDAC HDAC Enzyme Deacetylated_Substrate Ac-Gly-Ala-Lys-AMC HDAC->Deacetylated_Substrate Deacetylation Substrate This compound Substrate->HDAC Trypsin Trypsin Deacetylated_Substrate->Trypsin AMC Fluorescent AMC Trypsin->AMC Cleavage

Caption: Workflow of the in-vitro protease-coupled HDAC assay.

In-Cell HDAC Target Engagement and Activity cluster_1 Cellular Environment cluster_2 Target Engagement (CETSA) cluster_3 In-Cell Activity (Boc-Lys(Ac)-AMC) Inhibitor HDAC Inhibitor Cell Cell Membrane Inhibitor->Cell Cellular Uptake HDAC_in_cell Intracellular HDAC Inhibitor->HDAC_in_cell Binding Cell->HDAC_in_cell Heat Heat Shock HDAC_in_cell->Heat Fluorescence Fluorescent Signal HDAC_in_cell->Fluorescence Deacetylation & Cleavage Stabilized_HDAC Stabilized HDAC Heat->Stabilized_HDAC Inhibitor Bound Denatured_HDAC Denatured HDAC Heat->Denatured_HDAC Unbound Cell_Permeable_Substrate Boc-Lys(Ac)-AMC Cell_Permeable_Substrate->Cell

Caption: Conceptual overview of in-cell target engagement and activity assays.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable scientific data.

In-Vitro HDAC Activity Assay using this compound

This assay quantifies the enzymatic activity of isolated HDAC enzymes.

  • Materials:

    • Recombinant human HDAC enzyme

    • This compound substrate (stock solution in DMSO)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Trypsin (stock solution in assay buffer)

    • HDAC inhibitor compounds (serial dilutions in DMSO)

    • 96-well black, flat-bottom plates

    • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare the HDAC enzyme solution by diluting the recombinant enzyme in cold assay buffer to the desired concentration.

    • Add 40 µL of assay buffer to each well of the 96-well plate.

    • Add 5 µL of the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 25 µL of the diluted HDAC enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the this compound substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 25 µL of trypsin solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

In-Cell HDAC Activity Assay using Boc-Lys(Ac)-AMC

This assay measures HDAC activity within intact cells using a cell-permeable substrate.

  • Materials:

    • Adherent or suspension cells cultured in appropriate medium

    • Boc-Lys(Ac)-AMC (cell-permeable substrate, stock solution in DMSO)

    • HDAC inhibitor compounds (serial dilutions in DMSO)

    • Cell lysis buffer with a developer (containing trypsin)

    • 96-well clear-bottom, black-walled plates (for adherent cells) or 96-well V-bottom plates (for suspension cells)

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight (for adherent cells).

    • Treat the cells with serial dilutions of the HDAC inhibitor compounds or DMSO for the desired incubation time (e.g., 4-24 hours).

    • Add the cell-permeable Boc-Lys(Ac)-AMC substrate to each well to a final concentration of 20-50 µM.

    • Incubate the plate at 37°C for 1-2 hours.

    • Add the cell lysis/developer solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

    • Measure the fluorescence intensity.

    • Calculate the percent inhibition and IC50 values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA directly measures the binding of a compound to its target protein in cells by assessing changes in the protein's thermal stability.[1][2]

  • Materials:

    • Cultured cells

    • HDAC inhibitor compounds

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., PBS with protease inhibitors)

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • PCR machine or heating block

    • SDS-PAGE and Western blotting reagents

    • Primary antibody against the specific HDAC isoform

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescence detection system

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Divide the cell lysate into aliquots for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble HDAC protein in each sample by SDS-PAGE and Western blotting using a specific HDAC antibody.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. The EC50 can be determined by performing the assay with a range of compound concentrations at a fixed temperature.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a specific HDAC isoform in live cells using Bioluminescence Resonance Energy Transfer (BRET).[3][4]

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Expression vector for the HDAC-NanoLuc® fusion protein

    • NanoBRET™ tracer specific for the HDAC target

    • HDAC inhibitor compounds

    • Opti-MEM® I Reduced Serum Medium

    • FuGENE® HD Transfection Reagent

    • Nano-Glo® Live Cell Substrate

    • White, 96-well assay plates

    • Luminometer capable of measuring BRET signals (donor and acceptor wavelengths)

  • Procedure:

    • Transfect HEK293 cells with the HDAC-NanoLuc® fusion vector and seed them into a 96-well plate.

    • After 24 hours, prepare a serial dilution of the test compounds.

    • Prepare the NanoBRET™ tracer and Nano-Glo® substrate mix in Opti-MEM®.

    • Add the test compounds to the cells, followed by the tracer/substrate mix.

    • Incubate the plate at 37°C for 2 hours.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement. Determine IC50 values from the dose-response curves.

Conclusion

Correlating in-vitro enzymatic activity with in-cell target engagement is a multifaceted process that requires a combination of orthogonal assays. While the this compound-based assay is a valuable tool for initial screening of HDAC inhibitors, it is crucial to validate these findings with cell-based assays that provide a more physiologically relevant context. The in-cell HDAC activity assay using a cell-permeable substrate like Boc-Lys(Ac)-AMC offers a direct measure of intracellular enzyme inhibition. Furthermore, target engagement assays such as CETSA and NanoBRET™ provide definitive evidence of a compound's interaction with its intended target within the complex cellular environment. By employing a strategic combination of these methodologies, researchers can gain a deeper understanding of their compounds' mechanism of action and make more confident decisions in the drug discovery pipeline. A strong correlation across these assays provides a higher degree of confidence in a compound's on-target activity and its potential for therapeutic efficacy.[5] Conversely, discrepancies can highlight issues with cell permeability or off-target effects, guiding further optimization efforts.

References

Safety Operating Guide

Proper Disposal of Ac-Gly-Ala-Lys(Ac)-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Ac-Gly-Ala-Lys(Ac)-AMC must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step instructions for the safe disposal of this fluorogenic substrate.

Disposal Protocol

The recommended disposal method for this compound and materials contaminated with it involves treating it as chemical waste. This ensures that the irritant properties of the released AMC are properly managed.

Step 1: Segregation and Collection

  • Collect all waste materials containing this compound, including unused substrate, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be marked with "Hazardous Chemical Waste" and list the chemical contents.

Step 2: Waste Treatment

  • For bulk quantities of the compound, the recommended procedure is to contact a licensed professional waste disposal service.[3]

  • The standard procedure for AMC disposal involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Step 3: Disposal of Contaminated Materials

  • Solid waste, such as contaminated gloves and paper towels, should be placed in the designated hazardous waste container.

  • Sharps, if any, must be disposed of in a designated sharps container.

  • Do not dispose of this chemical down the drain or in regular trash.[6]

Step 4: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling and disposing of this compound and its waste.

Hazard and Safety Data Summary

While a specific Safety Data Sheet for this compound is not available, the table below summarizes the known hazards of its fluorescent component, 7-amino-4-methylcoumarin (AMC).

CompoundCAS NumberHazard ClassificationsDisposal Recommendations
7-Amino-4-methylcoumarin (AMC)26093-31-2Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3)[3][4][5]Engage a licensed professional waste disposal service for incineration.[3]

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for its proper disposal.

G cluster_workflow Experimental Workflow prep Prepare this compound Substrate Solution assay Perform Protease Assay prep->assay measure Measure Fluorescence (Excitation: ~351-380 nm, Emission: ~430-460 nm) assay->measure data Data Analysis measure->data

Typical experimental workflow using this compound.

G cluster_disposal Disposal Decision Pathway start Waste Generated (this compound) is_hazardous Is the waste considered hazardous due to AMC content? start->is_hazardous collect_hazardous Collect in a labeled hazardous waste container is_hazardous->collect_hazardous Yes no_drain Do NOT dispose down the drain or in regular trash is_hazardous->no_drain No (Precautionary Principle) professional_disposal Arrange for professional waste disposal (Incineration) collect_hazardous->professional_disposal no_drain->collect_hazardous

Decision pathway for the disposal of this compound waste.

References

Personal protective equipment for handling Ac-Gly-Ala-Lys(Ac)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ac-Gly-Ala-Lys(Ac)-AMC. The following procedures are designed to ensure the safe handling of this fluorogenic peptide substrate and to provide clear, step-by-step guidance for its use in a laboratory setting.

This compound is a synthetic peptide used as a fluorogenic substrate in protease assays, particularly in biochemical research and drug development.[1] Upon hydrolysis, it releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[2][3] While specific hazard data for this compound is limited, it is prudent to handle it with the care required for all laboratory chemicals, which may be irritating to the mucous membranes and upper respiratory tract.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields
Hand Protection Disposable GlovesNitrile or latex, powder-free
Body Protection Laboratory CoatStandard, long-sleeved
Respiratory Fume HoodRequired when handling the powdered form

Operational Plan: From Receipt to Experiment

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the compound in a freezer at or below -20°C, protected from light.[4][5]

  • The product is typically a white to off-white powder.[1]

2. Preparation of Stock Solutions:

  • All handling of the solid compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • To prepare a stock solution, dissolve the lyophilized powder in a suitable solvent such as DMSO or DMF.

  • The presence of Trifluoroacetic acid (TFA) salt from purification can affect the net weight and solubility.[6]

3. Use in Assays:

  • When performing assays, handle all solutions containing this compound with care.

  • The compound is used to determine protease activity by monitoring the release of fluorescent AMC.[2][3]

  • Avoid direct contact with skin and eyes. If contact occurs, wash the affected area thoroughly with water.[7]

Disposal Plan

1. Waste Segregation:

  • All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be segregated as chemical waste.

2. Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

3. Solid Waste:

  • Unused solid compound and contaminated disposables should be placed in a sealed, labeled container for chemical waste.

4. Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Workflow for Handling this compound

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Packaging receive->inspect store Store at <= -20°C Protect from Light inspect->store ppe Don PPE: Lab Coat, Gloves, Safety Glasses store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve assay Perform Protease Assay dissolve->assay measure Measure Fluorescence assay->measure collect_liquid Collect Liquid Waste measure->collect_liquid collect_solid Collect Solid Waste measure->collect_solid dispose Dispose via EHS collect_liquid->dispose collect_solid->dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Gly-Ala-Lys(Ac)-AMC
Reactant of Route 2
Reactant of Route 2
Ac-Gly-Ala-Lys(Ac)-AMC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.